molecular formula C10H13NO2 B13242169 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

Cat. No.: B13242169
M. Wt: 179.22 g/mol
InChI Key: HBEJOCJRSJAFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2,2-dimethyl-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C10H13NO2/c1-10(2,9(12)13)7-8-3-5-11-6-4-8/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

HBEJOCJRSJAFIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=NC=C1)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Mechanism of Action of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic Acid Derivatives as Carnitine Palmitoyltransferase 1 (CPT1) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid derivatives, a class of small molecules with significant therapeutic potential. The core mechanism for these compounds, exemplified by the well-studied derivative Teglicar (ST1326), is the selective and reversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1). CPT1 is the rate-limiting enzyme in the mitochondrial long-chain fatty acid oxidation pathway. By blocking this crucial metabolic checkpoint, these derivatives induce a profound metabolic shift away from fatty acid utilization and towards glucose oxidation. This guide will elucidate the molecular interactions at the enzyme level, detail the downstream cellular and physiological consequences, and provide validated experimental protocols for studying these effects. The therapeutic implications of this mechanism are explored across several disease areas, including metabolic disorders like type 2 diabetes, various cancers that are dependent on fatty acid oxidation, and certain neurodegenerative diseases.

The Carnitine Palmitoyltransferase System: The Gateway to Fatty Acid Oxidation

To comprehend the action of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid derivatives, it is essential to first understand their target: the carnitine palmitoyltransferase (CPT) system. This system is the sole transport machinery for long-chain fatty acids (LCFAs) to enter the mitochondrial matrix, where β-oxidation occurs.[1] LCFAs are a major energy source for many tissues, but their activated form, acyl-Coenzyme A (acyl-CoA), cannot passively cross the inner mitochondrial membrane.[1] The CPT system, often called the "carnitine shuttle," facilitates this transport through a coordinated, three-step process.

  • CPT1 (Carnitine Palmitoyltransferase 1): Located on the outer mitochondrial membrane, CPT1 is the first and rate-limiting enzyme of the shuttle.[2][3] It catalyzes the transesterification of a long-chain acyl group from acyl-CoA to L-carnitine, forming acylcarnitine.[4][5] This step is the primary regulatory point and the direct target of the propanoic acid derivatives discussed herein.

  • CACT (Carnitine-Acylcarnitine Translocase): This transporter, embedded in the inner mitochondrial membrane, exchanges the newly formed acylcarnitine from the intermembrane space for a free carnitine molecule from the mitochondrial matrix.[3]

  • CPT2 (Carnitine Palmitoyltransferase 2): Located on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1. It converts acylcarnitine back to acyl-CoA and releases free carnitine, which is then shuttled back to the cytosol by CACT.[5] The regenerated acyl-CoA is now available for β-oxidation within the matrix.

There are three main isoforms of CPT1 with distinct tissue distributions and regulatory properties:

  • CPT1A (L-CPT1): The liver isoform, also found in the kidneys, pancreas, and lymphocytes.[6][7] It is the primary target for derivatives like Teglicar.

  • CPT1B (M-CPT1): The muscle isoform, predominantly found in skeletal muscle, heart, and adipose tissue.

  • CPT1c: A brain-specific isoform that, while it binds the CPT1 inhibitor malonyl-CoA, does not appear to directly support fatty acid oxidation but plays a role in central nervous system energy homeostasis and food intake regulation.[8]

G cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims cluster_imm Inner Membrane cluster_matrix Matrix AcylCoA_c Long-Chain Acyl-CoA CPT1 CPT1 AcylCoA_c->CPT1 Carnitine_c L-Carnitine Carnitine_c->CPT1 Acylcarnitine_i Acylcarnitine CPT1->Acylcarnitine_i Forms CACT CACT Acylcarnitine_i->CACT CPT2 CPT2 CACT->Acylcarnitine_i Carnitine_m L-Carnitine CACT->Carnitine_m Antiport AcylCoA_m Acyl-CoA CPT2->AcylCoA_m CPT2->Carnitine_m BetaOx β-Oxidation AcylCoA_m->BetaOx Carnitine_m->CACT

Figure 1: The Carnitine Shuttle System for Fatty Acid Transport.

Core Mechanism: Selective and Reversible Inhibition of CPT1

The primary mechanism of action of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid derivatives is the potent, selective, and reversible inhibition of the CPT1 enzyme.[2][6] By binding to CPT1, these compounds prevent the esterification of L-carnitine with long-chain fatty acyl-CoAs, effectively halting the first and committed step of fatty acid transport into the mitochondria.[1][9]

This blockade has a critical consequence: it shuts down the fatty acid oxidation (FAO) pathway.[4] Cells treated with these inhibitors are unable to efficiently metabolize LCFAs for energy, leading to a necessary and profound shift in cellular metabolism. The cell must compensate for this energy deficit by increasing its reliance on other fuel sources, primarily glucose, through glycolysis and subsequent oxidation in the tricarboxylic acid (TCA) cycle.[9]

G CPT1 CPT1 Active Site Blocked X Inhibitor 2,2-Dimethyl-3-(pyridin-4-yl) propanoic acid derivative (e.g., Teglicar) Inhibitor->CPT1 Binds & Inhibits AcylCoA Long-Chain Acyl-CoA AcylCoA->CPT1 Carnitine L-Carnitine Carnitine->CPT1 Acylcarnitine Acylcarnitine (Transport to Matrix) Blocked->Acylcarnitine l1 FATTY ACID OXIDATION BLOCKED

Figure 2: Direct Inhibition of CPT1 by Propanoic Acid Derivatives.

Pharmacological Consequences and Therapeutic Applications

The inhibition of FAO by this class of compounds produces distinct physiological outcomes that are being leveraged for therapeutic benefit in various disease contexts.

Metabolic Diseases: Type 2 Diabetes

In the liver, FAO is tightly linked to gluconeogenesis (the production of new glucose). The byproducts of FAO, such as ATP and NADH, provide the necessary energy and reducing equivalents to fuel the gluconeogenic pathway.

By inhibiting the liver-specific CPT1A isoform, derivatives like Teglicar reduce hepatic FAO.[5] This directly curtails the energy supply for gluconeogenesis, leading to a significant reduction in endogenous glucose production.[6][10] In preclinical models, this action results in improved glucose homeostasis, reduced post-meal blood sugar levels, and enhanced insulin sensitivity.[5][10] Teglicar has been shown to reduce ketone body and glucose production in isolated hepatocytes in a concentration-dependent manner.[5][6]

Oncology

Many aggressive cancer cells reprogram their metabolism to meet the high energetic and biosynthetic demands of rapid proliferation. While the Warburg effect (aerobic glycolysis) is well-known, it is now clear that many tumors also rely heavily on FAO as a critical source of ATP, NADPH for antioxidant defense, and acetyl-CoA for biosynthesis.[11][12] This metabolic plasticity makes FAO a promising therapeutic target.

Derivatives like ST1326 exploit this dependency. By inhibiting CPT1A, they starve cancer cells of a key fuel source, leading to several anti-neoplastic effects:

  • Mitochondrial Dysfunction and Cell Death: Depriving cancer cells of FAO leads to an energy crisis, mitochondrial damage, and ultimately, apoptosis.[2][11]

  • Intracellular Lipid Accumulation: The blockage of FAO causes an accumulation of lipids within the cytoplasm, which can induce cellular stress and contribute to apoptosis.[2][4]

  • Induction of Apoptosis: Studies have shown that these inhibitors can trigger programmed cell death through caspase-dependent signaling pathways, involving the activation of caspases-3, -8, and -9.[13]

  • Synergistic Activity: CPT1 inhibition can sensitize cancer cells to other therapies. For instance, ST1326 has been shown to work synergistically with the Bcl-2 inhibitor venetoclax (ABT-199) in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), as the inhibition of FAO can downregulate the expression of anti-apoptotic proteins like Mcl-1.[2][12]

Compound Target Assay/Model Potency Reference
TeglicarRecombinant L-CPT1Enzyme InhibitionIC₅₀: 0.68 µM; Kᵢ: 0.36 µM[6]
TeglicarIsolated Rat HepatocytesKetone Body ProductionED₅₀: 1.17 µM[5]
ST1326Raji (Burkitt's Lymphoma) CellsCell Viability (72h)IC₅₀: 8.6 µM[7]
Neurodegenerative Disorders: Huntington's Disease

The therapeutic rationale in neurodegeneration is based on the metabolic shift induced by CPT1 inhibition. In a Drosophila model of Huntington's Disease, treatment with Teglicar was shown to ameliorate the neurodegenerative phenotype.[9] The proposed mechanism is that by blocking FAO, the drug forces an enhancement of glucose utilization. This metabolic switch may help compensate for mitochondrial dysfunction, a common feature of many neurodegenerative conditions. Furthermore, Teglicar treatment was observed to restore the expression of carnitine-related genes, suggesting a broader impact on cellular metabolic homeostasis.[9]

Key Experimental Protocols for Validation

A multi-tiered approach is required to rigorously validate the mechanism of action of CPT1 inhibitors, progressing from direct enzyme engagement to cellular metabolic and functional outcomes.

Protocol: In Vitro CPT1 Enzyme Inhibition Assay
  • Objective: To directly measure the inhibitory effect of the compound on CPT1 activity in isolated mitochondria.

  • Methodology:

    • Isolate Mitochondria: Isolate mitochondria from target tissue (e.g., rat liver) using differential centrifugation.

    • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing BSA, KCl, and a buffer (e.g., HEPES).

    • Pre-incubation: Add the isolated mitochondria and the test compound (e.g., a derivative of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid) at various concentrations. Incubate for 5-10 minutes at 37°C.

    • Initiate Reaction: Start the reaction by adding the substrates: palmitoyl-CoA and L-[³H]carnitine.

    • Incubation: Incubate the reaction for a defined period (e.g., 5 minutes) at 37°C with gentle shaking.

    • Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).

    • Separate Substrate and Product: Separate the unreacted [³H]carnitine from the product, [³H]palmitoylcarnitine, using a method like solid-phase extraction or by partitioning with an organic solvent (e.g., butanol).

    • Quantify: Measure the radioactivity of the product phase using a scintillation counter.

    • Data Analysis: Calculate the rate of CPT1 activity and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol: Cellular Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer
  • Objective: To confirm that the compound inhibits FAO in living cells by measuring the oxygen consumption rate (OCR).

  • Methodology:

    • Cell Seeding: Seed target cells (e.g., HepG2 liver cells or a cancer cell line) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Prepare Substrate-Limited Media: The day of the assay, replace the culture medium with a substrate-limited medium (e.g., containing only glucose and glutamine).

    • Compound Treatment: Pre-treat the cells with the test compound for a desired duration before the assay.

    • Load Injection Ports: Load the Seahorse XF sensor cartridge with:

      • Port A: Long-chain fatty acid (e.g., palmitate-BSA conjugate) to initiate FAO.

      • Port B: A known CPT1 inhibitor like Etomoxir as a positive control to confirm the OCR is FAO-dependent.

      • Port C/D: Other metabolic modulators as needed (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).

    • Run Assay: Place the plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR, then inject the palmitate and measure the subsequent increase in OCR.

    • Data Analysis: Compare the palmitate-driven OCR in vehicle-treated cells versus compound-treated cells. A significant reduction in OCR upon palmitate injection in the presence of the test compound confirms cellular FAO inhibition.

Protocol: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
  • Objective: To quantify the induction of apoptosis in cancer cells following treatment with the CPT1 inhibitor.

  • Methodology:

    • Cell Treatment: Culture cancer cells (e.g., AML or CLL primary cells) and treat them with various concentrations of the test compound for 24-72 hours. Include a vehicle control.

    • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis:

      • Live cells: Annexin V-negative / PI-negative.

      • Early apoptotic cells: Annexin V-positive / PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

      • Quantify the percentage of cells in each quadrant to determine the dose-dependent increase in apoptosis.

G cluster_level1 Level 1: Direct Target Engagement cluster_level2 Level 2: Cellular Metabolic Effect cluster_level3 Level 3: Cellular Functional Outcome A In Vitro CPT1 Enzyme Assay A_out Determine IC₅₀ (Direct Inhibition) A->A_out B Seahorse XF FAO Assay A_out->B Confirms Target, Proceed to Cellular Context B_out Confirm OCR Reduction (FAO Blockade in Cells) B->B_out C Cell Viability Assay (e.g., MTT) B_out->C Confirms Mechanism, Test Functional Result D Apoptosis Assay (Annexin V/PI) B_out->D Confirms Mechanism, Test Functional Result C_out Measure Cytotoxicity C->C_out D_out Quantify Apoptosis D->D_out

Figure 3: Self-Validating Experimental Workflow for CPT1 Inhibitors.

Summary and Future Directions

Derivatives of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid represent a sophisticated class of metabolic modulators. Their well-defined mechanism—the selective and reversible inhibition of CPT1—provides a clear rationale for their therapeutic effects. By blocking the entry of long-chain fatty acids into the mitochondria, these compounds effectively shut down the FAO pathway, forcing a metabolic shift with significant consequences for cellular function and survival. This action has demonstrated therapeutic potential in managing hyperglycemia, inducing cancer cell death, and potentially mitigating neurodegeneration.

Future research should focus on further optimizing the isoform selectivity of these inhibitors to minimize off-target effects, particularly between the CPT1A and CPT1B isoforms, which could be critical for avoiding potential cardiac toxicity associated with CPT1B inhibition. Furthermore, expanding clinical investigations into combination therapies, especially in oncology, will be crucial to fully realize the therapeutic potential of targeting cancer cell metabolism through CPT1 inhibition.

References

  • Wikipedia. Carnitine palmitoyltransferase I. [Link]

  • Pacilli, A., Calienni, M., et al. (2026). Acylcarnitines in Cancer Metabolism: Mechanistic Insights and Stratification Potential. PMC. [Link]

  • Vignudelli, T., et al. (2020). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. PMC. [Link]

  • Pacilli, A., et al. (2013). Carnitine-Acyltransferase System Inhibition, Cancer Cell Death, and Prevention of Myc-Induced Lymphomagenesis. JNCI - Oxford Academic. [Link]

  • Bruce, C. R., et al. (2009). Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance. American Diabetes Association. [Link]

  • Sanchis, A., et al. (2022). The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington's Disease Model by Acting on the Expression of Carnitine-Related Genes. PMC. [Link]

  • Zou, Z., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology. [Link]

  • Wolfgang, M. J., et al. (2008). Brain-specific carnitine palmitoyl-transferase-1c: role in CNS fatty acid metabolism, food intake, and body weight. PubMed. [Link]

  • Conti, R., et al. (2011). Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis. PMC. [Link]

  • MedlinePlus. Carnitine palmitoyltransferase I deficiency. [Link]

  • Millán-Crespo, I., et al. (2023). The Carnitine Palmitoyltransferase 1A Inhibitor Teglicar Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis. PMC. [Link]

  • Conti, R., et al. (2011). Selective reversible inhibition of liver carnitine palmitoyl-transferase 1 by teglicar reduces gluconeogenesis and improves glucose homeostasis. PubMed. [Link]

  • Farge, T., et al. (2017). Targeting the leukemia cell metabolism by the CPT1a inhibition: Functional preclinical effects in leukemias. ResearchGate. [Link]

  • Sheng, C., et al. (2019). Inhibition of CPT1a as a prognostic marker can synergistically enhance the antileukemic activity of ABT199. PMC. [Link]

Sources

An In-depth Technical Guide to the In Vitro Stability Assessment of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Early Stability Assessment in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for success. Before a drug candidate can advance to costly and complex preclinical and clinical trials, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. Among the most critical of these early assessments is the evaluation of a compound's in vitro stability. This guide provides a comprehensive, technically-grounded framework for assessing the stability of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid , a novel small molecule with therapeutic potential.

The stability of a compound in biological matrices dictates its half-life, bioavailability, and potential for generating active or toxic metabolites.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore the key assays required to build a robust stability profile for our compound of interest, focusing on plasma stability and hepatic metabolic stability. The methodologies described herein are designed to be self-validating systems, ensuring data integrity and reproducibility.

The structure of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid presents several features of interest for a stability assessment. The carboxylic acid moiety is a common pharmacophore but can be susceptible to Phase II conjugation reactions, such as glucuronidation.[2] The pyridine ring may be a site for oxidation, while the gem-dimethyl substitution at the α-carbon position could sterically hinder metabolism, potentially leading to enhanced stability compared to analogues without this feature.[3] Understanding these potential metabolic fates is crucial for predicting the compound's in vivo behavior.

Part 1: Plasma Stability Assessment

Rationale and Causality

The first biological environment a systemically administered drug encounters is the bloodstream. Plasma contains a variety of enzymes, primarily hydrolases like esterases and amidases, that can degrade susceptible compounds.[4][5] Assessing a compound's stability in plasma is therefore a critical first step.[6] Although 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid does not contain highly labile ester or amide bonds, this assay is an indispensable component of a standard screening cascade to rule out unexpected degradation pathways and to understand interspecies differences.[7] A compound that is unstable in plasma will likely have a very short in vivo half-life, rendering it ineffective as a therapeutic agent.[8]

Experimental Workflow for Plasma Stability

The following diagram outlines the logical flow of the plasma stability assay, from compound incubation to data analysis.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A Prepare 10 mM DMSO stock of Test Compound D Add Test Compound to plasma (Final Conc: 1 µM) (Final DMSO < 0.5%) A->D B Thaw pooled plasma (Human, Rat, Mouse) at 37°C B->D C Prepare Positive Control (e.g., Propantheline) C->D E Incubate at 37°C with gentle agitation D->E F Aliquots taken at 0, 15, 30, 60, 120 min E->F G Quench reaction with 3 vol ice-cold Acetonitrile containing Internal Standard F->G H Centrifuge to precipitate proteins (14,000 x g, 10 min, 4°C) G->H I Analyze supernatant by LC-MS/MS H->I J Quantify Peak Area Ratio (Analyte/Internal Standard) I->J K Calculate % Remaining vs. T0 J->K L Determine Half-Life (t½) K->L

Caption: Workflow for the in vitro plasma stability assay.

Detailed Experimental Protocol
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid in 100% DMSO.[5]

    • Prepare a working solution by diluting the stock solution in a 50:50 acetonitrile:water mixture.

    • Thaw frozen pooled plasma (e.g., human, rat, mouse) from at least three donors in a 37°C water bath.[7]

    • Prepare a positive control compound known for rapid plasma clearance (e.g., propantheline or tetracaine) in the same manner.[4][8]

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the required volume of plasma at 37°C for 5 minutes.[4]

    • Initiate the reaction by adding the test compound's working solution to the plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is less than 0.5% to avoid solvent effects.[7]

    • Incubate the plate at 37°C with gentle agitation.[4]

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[4][5]

  • Sample Quenching and Processing:

    • Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound like tolbutamide).[4] The acetonitrile serves to precipitate plasma proteins.

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

    • Transfer the clear supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[5]

Data Analysis and Presentation

The concentration of the test compound at each time point is determined by comparing its peak area to that of the internal standard. The percentage of the compound remaining is calculated relative to the T=0 time point. The natural logarithm of the percent remaining is plotted against time, and the slope of this line is used to calculate the in vitro half-life (t½) using the formula: t½ = -ln(2) / slope .[4]

Table 1: Hypothetical Plasma Stability Data for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

SpeciesHalf-Life (t½, min)% Remaining at 120 minStability Classification
Human> 12098.5High
Rat> 12096.2High
Mouse> 12097.1High
Propantheline (Control)15.2< 5Low

Interpretation: The hypothetical data in Table 1 suggest that 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid is highly stable in the plasma of all species tested, with minimal degradation observed after 2 hours. This is an encouraging result, indicating that plasma hydrolysis is unlikely to be a significant clearance pathway.

Part 2: Hepatic Metabolic Stability Assessment

Rationale and Causality

The liver is the primary organ of drug metabolism.[10] Assessing a compound's stability in the presence of liver enzymes is therefore essential for predicting its hepatic clearance, a key determinant of oral bioavailability and dosing frequency.[1] We utilize subcellular fractions, specifically liver microsomes, which are rich in Phase I enzymes like the Cytochrome P450 (CYP) superfamily, responsible for the majority of oxidative drug metabolism.[10][11] For a compound with a carboxylic acid group, it is also prudent to consider S9 fractions, which contain both microsomal and cytosolic enzymes, including Phase II UDP-glucuronosyltransferases (UGTs) that could form acyl-glucuronides.[12]

Experimental Workflow for Microsomal Stability

This workflow details the process of evaluating a compound's susceptibility to hepatic Phase I metabolism.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A Prepare Test Compound (1 µM final conc.) E Pre-incubate Microsomes and Test Compound at 37°C A->E B Prepare Liver Microsomes (e.g., Human, Rat) (0.5 mg/mL final conc.) B->E C Prepare NADPH Regenerating System (Cofactor for CYP enzymes) D Prepare Positive Control (e.g., Verapamil) D->E F Initiate reaction by adding NADPH system E->F H Control: Incubate without NADPH system E->H G Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) F->G I Quench with ice-cold Acetonitrile + Internal Standard G->I H->I J Centrifuge to precipitate protein I->J K Analyze supernatant by LC-MS/MS J->K L Calculate % Remaining vs. T0 K->L M Determine Half-Life (t½) L->M N Calculate Intrinsic Clearance (CLint) M->N

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Prepare a working solution of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid.

    • Prepare a suspension of liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This system ensures a sustained supply of the necessary cofactor for CYP450 enzyme activity.

    • Prepare a positive control compound known for rapid hepatic metabolism (e.g., verapamil or testosterone).

  • Incubation Procedure:

    • In a 96-well plate, combine the microsomal suspension and the test compound. Include a control incubation without the NADPH-regenerating system to assess non-CYP mediated degradation.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C, taking aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Sample Quenching and Analysis:

    • The quenching and sample processing steps are identical to those described in the plasma stability protocol (Section 1.3, steps 3 and 4).

Data Analysis and Presentation

Data is analyzed similarly to the plasma stability assay to determine the half-life (t½). From this, the intrinsic clearance (CLint), which represents the maximal metabolic capacity of the liver, can be calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Table 2: Hypothetical Metabolic Stability Data for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
Human5525.2Moderate
Rat2555.4Low
Verapamil (Control)8173.3Low

Interpretation: The hypothetical data in Table 2 indicate that the compound is moderately stable in human liver microsomes but shows more rapid clearance in rat liver microsomes. This species difference is a critical finding that would inform the choice of animal models for subsequent in vivo toxicology and pharmacokinetic studies.[13] The moderate clearance in human microsomes suggests that hepatic metabolism will be a relevant clearance pathway in vivo.

Part 3: Core Analytical Methodology: LC-MS/MS

The Gold Standard for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for in vitro stability studies.[14] Its exceptional sensitivity, selectivity, and speed allow for the precise quantification of the parent drug even in complex biological matrices like plasma and microsomal incubations.[15] The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample preparation and analysis, ensuring the highest accuracy and precision.[9][16]

Table 3: Typical LC-MS/MS Parameters for Analysis

ParameterSpecificationRationale
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent separation for small molecules like the analyte.[4]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidStandard mobile phases for good chromatographic peak shape and ionization efficiency.[4]
Ionization Mode Positive Electrospray Ionization (ESI+)The pyridine nitrogen is readily protonated, making ESI+ the optimal mode.
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.[6]
A Note on Metabolite Identification

While these stability assays focus on the disappearance of the parent drug, the same samples can be analyzed using high-resolution mass spectrometry (HRMS) to profile and identify potential metabolites.[7][17] Techniques like precursor ion scanning or accurate mass defect filtering can help pinpoint drug-related material from the complex background, providing invaluable insights into the metabolic pathways.[17] For 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid, potential metabolites could include hydroxylated forms on the pyridine ring or the acyl-glucuronide conjugate.

Conclusion

This guide has outlined a robust, scientifically-grounded strategy for the comprehensive in vitro stability assessment of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid. By systematically evaluating its stability in plasma and liver microsomes, researchers can generate critical data to predict its in vivo pharmacokinetic profile. The combination of well-designed experimental protocols, state-of-the-art LC-MS/MS analysis, and sound data interpretation provides a solid foundation for making informed decisions in the drug discovery and development process. The hypothetical data presented herein suggest that our compound of interest possesses favorable stability characteristics, warranting further investigation.

References

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • BioDuro. ADME Plasma Stability Assay. [Link]

  • OA Monitor Ireland. Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. [Link]

  • Springer Protocols. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • STAR Protocols. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

  • National Institutes of Health. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. [Link]

  • ResearchGate. (PDF) Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. [Link]

  • PubMed. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. [Link]

  • Springer Protocols. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

  • SciSpace. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

  • National Institutes of Health. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. [Link]

  • Creative Biolabs. In Vitro Metabolism Studies. [Link]

  • Diva Portal. Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. [Link]

  • IntechOpen. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • ResearchGate. (PDF) Metabolic activation of carboxylic acids. [Link]

  • ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

Sources

Structural Elucidation of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic Acid: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, pyridine derivatives serve as ubiquitous pharmacophores due to their favorable physicochemical properties and target-binding capabilities. 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid (C10H13NO2) is a highly specialized building block featuring a basic pyridine moiety coupled with a sterically hindered, neopentyl-like carboxylic acid tail.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we dissect the causality behind the spectroscopic behavior of this molecule and establish a self-validating Nuclear Magnetic Resonance (NMR) workflow. This ensures that every structural assignment is mathematically and physically grounded, providing a robust framework for researchers conducting structural validation or impurity profiling.

Mechanistic Principles of Chemical Shifts (The Causality)

To accurately interpret the 1H and 13C NMR spectra of this compound, one must understand the underlying electronic and steric microenvironments dictating the magnetic resonance.

  • Pyridine Ring Electronics: The highly electronegative nitrogen atom in the pyridine ring withdraws electron density via both inductive and resonance effects. This creates a strong deshielding zone at the ortho positions (C-2'' and C-6''), pushing the corresponding protons significantly downfield to approximately 8.50 ppm. The meta positions (C-3'' and C-5'') are less perturbed by the nitrogen's electron withdrawal, resonating closer to standard aromatic values at ~7.15 ppm. Advanced multivariate modeling confirms that these shifts are highly predictable based on the mono-substitution pattern at the C-4'' position[1].

  • The Gem-Dimethyl Effect: The C-2 carbon is a quaternary center bearing two methyl groups. This creates a sterically bulky, neopentyl-like environment. Because these methyl groups are attached to a chiral-free, freely rotating axis, they are magnetically equivalent and appear as a sharp, intense 6H singlet. Their proximity to the electron-withdrawing carbonyl group shifts them slightly downfield (~1.25 ppm) compared to standard aliphatic methyls.

  • Carboxylic Acid Dynamics: The acidic proton (COOH) undergoes rapid intermolecular hydrogen bonding and chemical exchange with trace moisture in the solvent. Consequently, its relaxation time is drastically altered, causing it to appear as a broad singlet in the far downfield region (11.0–12.0 ppm).

Self-Validating Acquisition Protocols

A rigorous analytical methodology must be self-verifying. The following step-by-step protocol ensures that the acquired data is quantitatively reliable and free from instrumental artifacts, adhering to gold-standard spectrometric identification practices[2].

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is selected because the compound's lipophilic gem-dimethyl and pyridine groups ensure high solubility, while the lack of exchangeable deuterium in the solvent preserves the carboxylic acid OH signal.

  • Self-Validation: The TMS peak must be perfectly phased and calibrated to exactly 0.00 ppm. If this deviates, the entire spectral axis is compromised and must be recalibrated.

Step 2: B0 Homogeneity (Shimming)

  • Action: Perform automated and manual shimming on the Z, Z2, and Z3 gradients.

  • Self-Validation: Measure the full width at half maximum (FWHM) of the residual CHCl3 solvent peak at 7.26 ppm. The FWHM must be ≤ 1.0 Hz. A broader peak indicates magnetic field inhomogeneity, which will artificially broaden the analyte signals and obscure fine J-coupling. The shim must be rejected and repeated if this threshold is not met.

Step 3: 1H Acquisition & Relaxation Dynamics

  • Action: Acquire the 1H spectrum using a 30° excitation pulse to prevent signal saturation. Set the relaxation delay (D1) to 5 seconds.

  • Causality: A prolonged D1 ensures that all protons—especially those in sterically hindered environments—fully return to thermal equilibrium between pulses.

  • Self-Validation: The integral of the gem-dimethyl peak (6H) must mathematically equal exactly three times the integral of the pyridine H-2'',6'' doublet (2H). An internal symmetry deviation of >5% immediately flags incomplete relaxation or the presence of co-eluting impurities.

Step 4: 13C Acquisition & Decoupling

  • Action: Acquire the 13C spectrum utilizing WALTZ-16 composite pulse decoupling.

  • Causality: WALTZ-16 removes 1H-13C scalar coupling, collapsing complex multiplets into sharp singlets while leveraging the Nuclear Overhauser Effect (NOE) to enhance the signal of carbon atoms directly attached to protons.

  • Self-Validation: The signal-to-noise ratio (SNR) of the quaternary C-2 carbon (which lacks NOE enhancement) must exceed 10:1. If lower, the number of scans (NS) must be increased to prevent false-negative peak picking.

Workflow Visualization

Below is the logical architecture of the self-validating NMR workflow, mapping the progression from sample preparation through spectral processing.

NMR_Workflow Prep 1. Sample Preparation (CDCl3 + TMS) Lock 2. Lock & Shim (Validate FWHM ≤ 1.0 Hz) Prep->Lock Acq1H 3. 1H NMR Acquisition (D1 > 5 sec for Integration) Lock->Acq1H Acq13C 4. 13C NMR Acquisition (WALTZ-16 Decoupling) Lock->Acq13C Process 5. Spectral Processing (Zero-filling & FT) Acq1H->Process Acq13C->Process Assign 6. Structural Validation (Symmetry & Integrals) Process->Assign

Figure 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

Quantitative Data Presentation

The following tables summarize the expected high-resolution NMR data based on the structural and electronic parameters of the molecule. Note: Numbering follows standard IUPAC conventions where C-1 is the carbonyl, C-2 is the quaternary center, and C-3 is the methylene bridge. The pyridine ring is denoted with double primes ('').

Table 1: 1H NMR Assignments (400 MHz, CDCl3)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationMechanistic Assignment Notes
H-2'', H-6'' (Pyridine)8.50Doublet (d)6.02HStrongly deshielded by adjacent electronegative nitrogen
H-3'', H-5'' (Pyridine)7.15Doublet (d)6.02HOrtho coupling to H-2''/H-6''; minimally affected by N
H-3 (Aliphatic CH2)2.85Singlet (s)-2HIsolated methylene; shifted downfield by aromatic ring
H-2 methyls (Gem-dimethyl)1.25Singlet (s)-6HMagnetically equivalent methyls on a quaternary center
OH (Carboxylic Acid)11.50Broad Singlet (br s)-1HExchangeable proton; highly concentration dependent
Table 2: 13C NMR Assignments (100 MHz, CDCl3)
PositionChemical Shift (ppm)Carbon TypeMechanistic Assignment Notes
C-1 (Carbonyl)182.0CHighly deshielded carboxylic acid C=O
C-2'', C-6'' (Pyridine)149.5CHAlpha to pyridine nitrogen; resonance depleted
C-4'' (Pyridine ipso)147.0CQuaternary aromatic carbon attached to the alkyl chain
C-3'', C-5'' (Pyridine)125.5CHBeta to pyridine nitrogen
C-3 (Aliphatic CH2)46.5CH2Methylene carbon bridging the aromatic and quaternary centers
C-2 (Quaternary C)44.0CAliphatic quaternary center; low intensity due to lack of NOE
C-2 methyls (Gem-dimethyl)24.5CH3Equivalent methyl carbons

References

  • Application of multivariate image analysis in modeling (13) C-NMR chemical shifts of mono substituted pyridines - PubMed Source: nih.gov URL:1

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition | Journal of Chemical Education - ACS Publications Source: acs.org URL:2

Sources

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a meticulous process, with in vivo pharmacokinetic (PK) profiling serving as a critical milestone. This guide provides a comprehensive framework for designing, executing, and interpreting in vivo pharmacokinetic studies, using the novel small molecule, 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid, as a representative case study. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven insights. The pyridine moiety is a common feature in many approved drugs, often contributing to improved metabolic stability, permeability, potency, and binding affinity.[1][2][3] Understanding the pharmacokinetic behavior of new pyridine-containing compounds is therefore of significant interest in medicinal chemistry and drug discovery.

This guide will navigate the reader through the essential stages of an in vivo PK study, from strategic planning and ethical considerations to bioanalytical method development, in-life study conduct, and data analysis. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data to inform critical decisions in the drug development pipeline.

Part 1: Preclinical Study Design: A Blueprint for Success

The design of an in vivo pharmacokinetic study is paramount to its success. A well-conceived study will yield clear, interpretable data, while a poorly designed one can lead to ambiguous results and wasted resources. This section will delve into the key considerations for designing a robust PK study for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid.

The Cornerstone of Ethical Research: The 3Rs

All animal studies must be conducted under a clear ethical framework. The principles of the 3Rs - R eplacement, R eduction, and R efinement - are central to the ethical use of animals in research and are a requirement by regulatory bodies like the European Medicines Agency (EMA).[4]

  • Replacement: Utilizing non-animal methods wherever possible. For initial metabolic stability screening, in vitro assays using liver microsomes or hepatocytes can provide valuable data before moving to in vivo studies.[5]

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. Careful statistical planning can help in optimizing group sizes.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia, analgesia, and humane endpoints.

All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[6]

Selecting the Appropriate Animal Model

The choice of animal model is a critical decision that can significantly impact the translatability of the data to humans. For initial pharmacokinetic screening of small molecules, rodents, particularly rats and mice, are the most commonly used species due to their small size, short life cycle, and well-characterized physiology.[7][8]

For our case study with 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid, the Sprague-Dawley rat is a suitable initial choice. To gain a broader understanding of inter-species differences in metabolism and pharmacokinetics, a non-rodent species, such as the beagle dog, should be considered in later-stage studies.[7][9] The selection of species should be justified based on similarities in metabolic pathways to humans, where known.[10]

Dose Formulation and Administration Routes

The formulation of the test compound and the route of administration are critical variables that directly influence its absorption and bioavailability.

  • Formulation: For initial studies, a simple formulation in a vehicle such as a solution or suspension is typically used. The vehicle should be non-toxic and should not interfere with the absorption or analysis of the compound. A common vehicle for oral administration is 0.5% methylcellulose in water, while for intravenous administration, a saline solution, possibly with a co-solvent like DMSO or PEG400 to aid solubility, is often employed.

  • Routes of Administration:

    • Intravenous (IV) Bolus: This route ensures 100% bioavailability and provides a direct measure of the compound's distribution and elimination characteristics (clearance, volume of distribution, and elimination half-life).

    • Oral Gavage (PO): This is the most common intended route of administration for many drugs and provides crucial information on oral absorption and bioavailability.

A typical study design would involve two groups of animals, one receiving an IV dose and the other a PO dose.[7]

Dose Selection and Justification

Dose selection for a first-in-animal PK study should be guided by any available in vitro toxicology data. The goal is to administer a dose that is high enough to be quantifiable in biological fluids but well below any anticipated toxic levels.[11] A common starting point for a discovery PK study is a dose of 1-10 mg/kg.

For our study of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid, we will use the following doses:

  • Intravenous: 1 mg/kg

  • Oral: 5 mg/kg

These doses are selected to be within a typical range for early-stage pharmacokinetic screening.

Blood Sampling Schedule: Capturing the Full Profile

The timing of blood sample collection is critical for accurately defining the pharmacokinetic profile. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time curve.

A typical sampling schedule for a rodent PK study would be:

  • IV Administration: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • PO Administration: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

The use of sparse sampling techniques, where each animal contributes a smaller number of samples, can be employed to minimize the stress on individual animals.

Part 2: Bioanalytical Methodology: The Key to Accurate Quantification

The accurate quantification of the analyte in biological matrices is the bedrock of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.

LC-MS/MS Method Development

The development of a robust LC-MS/MS method involves the optimization of several parameters to achieve the desired sensitivity, selectivity, and chromatographic performance.

Protocol 1: LC-MS/MS Method Development for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid in Rat Plasma

  • Analyte and Internal Standard (IS) Preparation:

    • Prepare a stock solution of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Select a suitable internal standard (IS). An ideal IS is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar compound with similar chromatographic and mass spectrometric properties can be used. Prepare a stock solution of the IS at 1 mg/mL.

  • Mass Spectrometry Optimization:

    • Infuse a dilute solution of the analyte and IS into the mass spectrometer to optimize the MS parameters.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Determine the precursor ion (the protonated molecule, [M+H]+) for both the analyte and the IS.

    • Perform collision-induced dissociation (CID) to identify the most abundant and stable product ions for use in selected reaction monitoring (SRM).

  • Chromatographic Separation:

    • Select an appropriate HPLC column, typically a C18 reversed-phase column for small molecule analysis.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[12]

    • Optimize the gradient to achieve a good peak shape and retention time for the analyte and IS, ensuring they are well-resolved from any endogenous matrix components.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from the complex biological matrix (plasma) and remove any interfering substances.[13] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[14]

Protocol 2: Protein Precipitation Extraction of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid from Rat Plasma

  • Sample Thawing: Thaw the plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample into a 96-well plate.

  • Addition of Internal Standard: Add 10 µL of the IS working solution to each well.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Vortexing: Vortex the plate for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Bioanalytical Method Validation

Before analyzing the study samples, the bioanalytical method must be validated according to regulatory guidelines from agencies such as the FDA.[15] The validation process ensures that the method is accurate, precise, and reliable.

Table 1: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%
Recovery Consistent and reproducible
Stability Analyte should be stable under various storage and processing conditions

Part 3: In-Life Study Conduct and Data Analysis

With a validated bioanalytical method in place, the in-life portion of the study can be conducted, followed by data analysis to determine the key pharmacokinetic parameters.

Animal Dosing and Sample Collection

Protocol 3: In-Life Study Conduct

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least 3-5 days before the study.

  • Fasting: Fast the animals overnight before dosing (for oral studies).

  • Dosing: Administer the compound via the appropriate route (IV or PO).

  • Blood Collection: Collect blood samples at the predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data. Non-compartmental analysis (NCA) is a common and straightforward method for this purpose.[16][17]

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of absorption and bioavailability
t½ (Half-life) Time for the plasma concentration to decrease by halfIndicates the rate of elimination
CL (Clearance) Volume of plasma cleared of the drug per unit timeA measure of the body's ability to eliminate the drug
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues
F% (Bioavailability) Fraction of the administered dose that reaches systemic circulationA key parameter for oral drugs

Calculation of Oral Bioavailability (F%):

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Hypothetical Pharmacokinetic Data for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

The following table presents hypothetical pharmacokinetic data for our case study compound.

Table 3: Hypothetical Mean Plasma Concentrations of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid in Rats (n=3 per group)

Time (hr)IV (1 mg/kg) Concentration (ng/mL)PO (5 mg/kg) Concentration (ng/mL)
0.08385050
0.25620250
0.5450600
1280850
2150720
460450
815150
24< LLOQ10

Table 4: Calculated Pharmacokinetic Parameters (Hypothetical)

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)900850
Tmax (hr)0.0831
AUC (0-t) (nghr/mL)12004500
AUC (0-inf) (nghr/mL)12504600
t½ (hr)2.53.0
CL (L/hr/kg)0.8-
Vd (L/kg)2.9-
F (%)-73.6

Part 4: Interpretation and Future Directions

The interpretation of pharmacokinetic data is crucial for making informed decisions in the drug discovery process. Based on our hypothetical data, 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid exhibits good oral bioavailability (73.6%) in rats, with a moderate half-life. The Tmax of 1 hour suggests relatively rapid absorption from the gastrointestinal tract.

Understanding Metabolic Pathways

The pyridine ring is susceptible to various metabolic transformations, including N-oxidation, N-methylation, and hydroxylation at the carbon atoms of the ring.[18] Further studies, such as in vitro metabolism assays with liver microsomes and in vivo metabolite identification studies, would be necessary to elucidate the specific metabolic pathways of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid. This information is critical for understanding potential drug-drug interactions and for identifying any active or toxic metabolites.

Visualization of Workflows

Diagram 1: In Vivo Pharmacokinetic Study Workflow

G cluster_0 Study Design & Prep cluster_1 In-Life Phase cluster_2 Analysis & Reporting A Ethical Approval (IACUC) B Animal Model Selection A->B C Dose Formulation B->C D Bioanalytical Method Development & Validation C->D E Animal Dosing (IV & PO) D->E F Blood Sample Collection E->F G Plasma Processing & Storage F->G H Sample Analysis (LC-MS/MS) G->H I Pharmacokinetic Data Analysis (NCA) H->I J Data Interpretation & Reporting I->J

Caption: A high-level overview of the in vivo pharmacokinetic study workflow.

Diagram 2: Bioanalytical Sample Preparation Workflow (Protein Precipitation)

G A Plasma Sample B Add Internal Standard A->B C Add Acetonitrile (Protein Precipitation) B->C D Vortex C->D E Centrifuge D->E F Transfer Supernatant E->F G Evaporate to Dryness F->G H Reconstitute G->H I Inject into LC-MS/MS H->I

Caption: Step-by-step workflow for sample preparation using protein precipitation.

Conclusion

This in-depth technical guide provides a comprehensive framework for conducting in vivo pharmacokinetic studies of novel small molecules, using 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid as a working example. By adhering to the principles of ethical research, employing robust experimental designs, and utilizing validated bioanalytical methods, researchers can generate high-quality pharmacokinetic data. This data is essential for understanding the ADME properties of a compound, guiding lead optimization, and ultimately, for the successful development of new therapeutic agents. The methodologies and insights presented herein are intended to empower researchers to navigate the complexities of in vivo pharmacokinetic studies with confidence and scientific rigor.

References

  • PRISYS Biotech. (2024, August 12). Understanding Compartment And Non-Compartment Models in Pharmacokinetics. [Link]

  • Pharmacokinetic Modeling Concepts: Compartmental and Non-compartmental approach for Drug Designing. GSC Biological and Pharmaceutical Sciences, 14(03), 097–104. [Link]

  • SGS. (n.d.). Compartmental & non-compartmental PK/TK analysis. [Link]

  • Satheshkumar, S., Muruganantham, V., Kanaga Sabapathi, S., & Chithra, A. (2021). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. [Link]

  • Goodie, J. (2024, October 16). Regulations: Animal Testing for Drug Development? St. Hope Rx. [Link]

  • VeriSIM Life. (2022, December 13). An In-Depth Guide to Pharmacokinetic Modeling. [Link]

  • Quantics. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge quarterly of healthcare ethics : CQS : the official journal of the Cambridge Center for Healthcare Ethics in the World Community, 24(4), 407–419. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Pacific BioLabs. (n.d.). Analytical/Bioanalytical Method Development and Validation. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Pharmacokinetic Parameters Calculation. (n.d.). [Link]

  • Balancing Science And Animal Welfare. (2024, November 18). Ethical Considerations In Preclinical Testing. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • European Medicines Agency. (2025, November 27). Ethical use of animals in medicine testing. [Link]

  • Zhang, Y., & Zhang, Z. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 29–36. [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies? (2016, January 29). ResearchGate. [Link]

  • Li, W., & Li, W. (2018). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 10(24), 2841–2854. [Link]

  • Deprez, S., & Stove, C. (2019, July 1). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • Urso, R., Blardi, P., & Giorgi, G. (2002). A short introduction to pharmacokinetics. European review for medical and pharmacological sciences, 6(2), 33–44. [Link]

  • ResolveMass Laboratories Inc. (2026, January 14). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. (2025, June 16). ResearchGate. [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry, 14(1), 25–48. [Link]

  • Novo Nordisk. (n.d.). Animal ethics. [Link]

  • U.S. Department of Health and Human Services. (1999, November). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]

  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Chakraborty, C., Hsu, C.-H., Wen, Z.-H., Lin, C.-S., & Agoramoorthy, G. (2014). Role of animal models in biomedical research: a review. International journal of molecular sciences, 15(10), 18512–18527. [Link]

  • Di, L., & Obach, R. S. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert opinion on drug metabolism & toxicology, 18(10), 683–695. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research, 27(9), 1772–1787. [Link]

  • Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. (n.d.). [Link]

  • Labcorp. (n.d.). Expert In Vivo Pharmacology Services for Drug Development. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • Jurlina, S. L., & Jansson-Löfmark, R. (2022). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. Clinical and translational science, 15(10), 2321–2335. [Link]

  • Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4063–4091. [Link]

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). Journal of Antimicrobial Chemotherapy, 78(Supplement_2), ii2–ii14. [Link]

  • Certara. (2026, March 5). Understanding and Calculating Steady State Pharmacokinetics. [Link]

  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2022). In Pyridine and Its Derivatives. IntechOpen. [Link]

  • De, S., S, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(27), 17091–17117. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. [Link]

  • Suzuki, H. (2010). Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. The Journal of Physiological Sciences, 60, S21–S21. [Link]

  • FDA. (n.d.). Guidance for Industry – Population Pharmacokinetics. [Link]

  • FDA. (n.d.). Guidance for Industry. [Link]

  • FDA. (2021, August 20). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis and Isolation of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Strategic Rationale

The incorporation of pyridine pharmacophores alongside sterically hindered aliphatic chains is a common motif in modern drug discovery. The target compound, 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid (often isolated as the hydrochloride salt, CAS: 2197052-65-4)[1][2], provides a valuable building block. The gem-dimethyl group alpha to the carboxylic acid imparts significant metabolic stability by blocking beta-oxidation and sterically shielding the carbonyl carbon from premature enzymatic cleavage.

Retrosynthetic Analysis & Causality

Direct alkylation of propanoic acid derivatives is often plagued by polyalkylation. To achieve the precise synthesis of this sterically hindered target, we utilize a two-step approach:

  • Kinetic Enolate Alkylation: We employ ethyl isobutyrate as the starting material. Using Lithium Diisopropylamide (LDA) at cryogenic temperatures ensures quantitative, irreversible formation of the kinetic enolate, preventing self-condensation (Claisen-type reactions). The electrophile, 4-(chloromethyl)pyridine, is highly reactive but unstable as a free base; thus, the protocol dictates its in situ neutralization from the stable hydrochloride salt immediately prior to addition.

  • Saponification and Salt Formation: The resulting sterically hindered ester requires aggressive saponification conditions (LiOH in aqueous THF/MeOH). Because the product contains both a basic pyridine nitrogen and an acidic carboxylate, it exists as a zwitterion at neutral pH, making extraction difficult. We intentionally drive the pH < 2 using HCl to isolate the compound as the highly crystalline, water-soluble hydrochloride salt[1][2].

Synthetic Workflow Visualization

Synthesis A Ethyl isobutyrate (Starting Material) B Lithium Enolate Intermediate A->B LDA (1.1 eq) THF, -78 °C 1 h C Ethyl 2,2-dimethyl-3- (pyridin-4-yl)propanoate B->C 4-Picolyl Chloride (1.0 eq) THF, -78 °C to RT 12 h D Target Molecule (HCl Salt) C->D 1. LiOH (3.0 eq), THF/H2O 2. HCl (aq) to pH 1 3. Lyophilization/Cryst.

Synthetic workflow for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl isobutyrate116.161.055.25 mmol (6.10 g)Nucleophile precursor
LDA (2.0 M in THF/heptane)107.121.1055.0 mmol (27.5 mL)Non-nucleophilic strong base
4-(Chloromethyl)pyridine HCl164.031.0050.0 mmol (8.20 g)Electrophile precursor
Saturated aq. NaHCO₃N/AExcess50 mLFree-basing agent
LiOH·H₂O41.963.00150.0 mmol (6.29 g)Saponification reagent
Concentrated HCl (37%)36.46Excessto pH 1Acidification/Salt formation

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-dimethyl-3-(pyridin-4-yl)propanoate

Self-Validating Checkpoint: The success of this step relies entirely on the quality of the 4-(chloromethyl)pyridine free base. It must be generated immediately before use to prevent self-polymerization into quaternary ammonium salts.

  • Electrophile Preparation (Free-basing):

    • Suspend 4-(chloromethyl)pyridine hydrochloride (8.20 g, 50.0 mmol) in 50 mL of dichloromethane (DCM) in a separatory funnel.

    • Add 50 mL of ice-cold saturated aqueous NaHCO₃. Shake vigorously, venting frequently, until all solids dissolve and gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with an additional 25 mL of cold DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature no higher than 20 °C.

    • Immediately dissolve the resulting pale yellow oil (free base) in 20 mL of anhydrous THF. Keep this solution on ice.

  • Enolate Formation:

    • In an oven-dried, argon-flushed 250 mL round-bottom flask, add anhydrous THF (80 mL) and cool to -78 °C using a dry ice/acetone bath.

    • Add LDA (2.0 M solution, 27.5 mL, 55.0 mmol) via syringe.

    • Slowly add ethyl isobutyrate (6.10 g, 52.5 mmol) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolization.

  • Alkylation:

    • Add the previously prepared THF solution of 4-(chloromethyl)pyridine dropwise to the enolate solution at -78 °C over 20 minutes.

    • Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight (approx. 12 hours).

  • Workup:

    • Quench the reaction with saturated aqueous NH₄Cl (50 mL).

    • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 80:20 to 50:50) to yield the intermediate ester as a clear oil.

Step 2: Saponification to 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride

Self-Validating Checkpoint: The steric hindrance of the gem-dimethyl group severely retards ester hydrolysis. Elevated temperatures and an excess of hydroxide are mandatory.

  • Hydrolysis:

    • Dissolve the intermediate ester (assume 40 mmol theoretical yield from Step 1) in a solvent mixture of THF:MeOH:H₂O (2:1:1, 80 mL total).

    • Add Lithium hydroxide monohydrate (LiOH·H₂O) (5.03 g, 120 mmol).

    • Attach a reflux condenser and heat the mixture to 70 °C for 16-24 hours. Monitor completion via TLC (disappearance of the higher Rf ester spot) or LC-MS.

  • Isolation and Salt Formation:

    • Once complete, cool the reaction to room temperature and remove the volatile organic solvents (THF, MeOH) under reduced pressure.

    • Dilute the remaining aqueous phase with 20 mL of water and wash with Diethyl Ether (30 mL) to remove any unreacted starting material or non-polar impurities. Discard the ether layer.

    • Cool the aqueous layer in an ice bath. Slowly add concentrated HCl (37%) dropwise until the pH of the solution reaches 1.0.

    • Note on Crystallization: The target compound is highly water-soluble as the HCl salt. To isolate, lyophilize (freeze-dry) the entire acidic aqueous solution to yield a crude solid containing the product and LiCl.

    • Triturate the crude solid with cold absolute ethanol or isopropanol. The product dissolves, leaving inorganic salts behind. Filter the suspension.

    • Concentrate the filtrate and recrystallize from Ethanol/Diethyl ether to afford 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrochloride as a white crystalline solid.

Analytical Characterization Expectations

To validate the synthesized material, compare against the following expected spectral parameters:

  • ¹H NMR (400 MHz, D₂O): δ 8.65 (d, J = 6.5 Hz, 2H, pyridine-H ortho to N⁺H), 7.90 (d, J = 6.5 Hz, 2H, pyridine-H meta to N⁺H), 3.15 (s, 2H, -CH₂-), 1.25 (s, 6H, -C(CH₃)₂). (Note: Chemical shifts will vary significantly depending on the exact pH/salt state of the NMR sample).

  • ESI-MS (Positive Mode): Calculated for C₁₀H₁₄NO₂⁺ [M+H]⁺: 180.10; Found: 180.1.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. (Provides authoritative grounding on the principles of kinetic enolate formation and alkylation methodologies utilized in Step 1). URL:[Link]

Sources

Application Notes and Protocols for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid emerges as a molecule of significant interest, embodying a confluence of two structurally and pharmacologically important motifs: the gem-dimethyl group and a pyridine ring. While direct applications of this specific molecule are not yet extensively documented, its constituent parts are hallmarks of numerous successful drugs. This guide serves as a comprehensive technical overview and a set of theoretical application protocols for researchers, scientists, and drug development professionals looking to leverage the unique properties of this promising building block.

The pyridine moiety is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to act as a hydrogen bond acceptor, improve aqueous solubility, and serve as a bioisostere for a phenyl ring, often enhancing compound potency and modulating metabolic stability.[1][2][3][4] Concurrently, the gem-dimethyl group, a structural feature found in many natural products, offers distinct advantages in drug design.[5][6] It can enforce a specific, bioactive conformation by restricting bond rotation, which can lead to an entropically favorable binding to the target protein.[7] Furthermore, this group can shield adjacent functionalities from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[5]

This document will provide a detailed rationale for the use of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid, its physicochemical properties, a proposed synthetic route, and a hypothetical, yet detailed, protocol for its application in the generation of a small molecule library.

Physicochemical and Structural Characteristics

Understanding the inherent properties of a building block is critical for its effective deployment in a drug discovery campaign.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂BLDpharm[8]
Molecular Weight 179.22 g/mol BLDpharm[8]
CAS Number 143688-48-6BLDpharm[8]
Calculated XLogP3 1.2PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]
Rotatable Bond Count 2PubChem[4]

Note: The XLogP3 value is a calculated property and should be considered as an estimate. Experimental determination is recommended for higher accuracy.

The structure of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid, with its carboxylic acid handle, provides a convenient attachment point for further chemical elaboration, most commonly through amide bond formation.

Design Rationale: The "Why" Behind the Structure

The strategic incorporation of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid into a drug candidate is underpinned by several key principles of medicinal chemistry.

The Role of the Pyridine Ring

The pyridine ring is a versatile pharmacophore.[1][2][3][4] Its nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with biological targets such as enzymes and receptors. The basicity of the pyridine nitrogen can also be leveraged to improve the aqueous solubility of the final compound, a critical parameter for oral bioavailability. Furthermore, the pyridine ring is relatively stable to metabolic degradation.[1]

The Advantage of the gem-Dimethyl Group

The gem-dimethyl group, positioned alpha to the carboxylic acid and beta to the pyridine ring, imparts significant conformational rigidity.[7] This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to a target, potentially leading to a significant increase in binding affinity and potency.[5] This phenomenon is often referred to as the "Thorpe-Ingold effect". Moreover, the steric bulk of the gem-dimethyl group can act as a "metabolic shield," protecting the adjacent amide bond (when formed) from enzymatic hydrolysis, thus prolonging the in vivo half-life of the drug candidate.[5][6]

Synthetic Protocols

Proposed Synthesis: Alkylation of an Isobutyrate Equivalent

This approach involves the alkylation of a protected isobutyric acid derivative with a suitable 4-picolyl electrophile, followed by deprotection.

Protocol 1: Synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl isobutyrate

  • 4-(Chloromethyl)pyridine hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).

    • Slowly add methyl isobutyrate (1.0 equivalent) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • In a separate flask, prepare a solution of 4-(chloromethyl)pyridine hydrochloride (1.2 equivalents) in anhydrous THF. Neutralize with a suitable base (e.g., triethylamine) if necessary, and filter to remove any salts.

    • Slowly add the solution of 4-(chloromethyl)pyridine to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification of the Ester Intermediate:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude methyl 2,2-dimethyl-3-(pyridin-4-yl)propanoate by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add an excess of NaOH (e.g., 3-5 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 5-6 with HCl. The product should precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid.

G cluster_synthesis Proposed Synthesis Workflow start Methyl Isobutyrate enolate Lithium Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation with 4-(Chloromethyl)pyridine enolate->alkylation ester Methyl 2,2-dimethyl-3- (pyridin-4-yl)propanoate alkylation->ester hydrolysis Saponification (NaOH, MeOH/H₂O) ester->hydrolysis product 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid hydrolysis->product G cluster_workflow Parallel Amide Synthesis Workflow building_block 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid activation Carboxylic Acid Activation (e.g., HATU, HOBt) building_block->activation coupling Amide Coupling Reaction (Parallel Synthesis Platform) activation->coupling amines Diverse Amine Building Blocks (Amine Plate) amines->coupling purification High-Throughput Purification (e.g., Mass-directed HPLC) coupling->purification library Screening Library (Amide Derivatives) purification->library

Caption: Workflow for generating a screening library.

Protocol 2: Parallel Amide Synthesis

Objective: To synthesize a library of N-substituted 2,2-dimethyl-3-(pyridin-4-yl)propanamides for biological screening.

Materials:

  • 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

  • A diverse library of primary and secondary amines

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

  • Automated liquid handler (optional)

  • Inert atmosphere system

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid in anhydrous DMF (e.g., 0.2 M).

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.22 M).

    • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.6 M).

    • Prepare a plate (e.g., 96-well) of diverse amines as solutions in anhydrous DMF (e.g., 0.25 M).

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add the stock solution of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid (1.0 equivalent).

    • Add the stock solution of HATU (1.1 equivalents) to each well.

    • Add the stock solution of DIPEA (3.0 equivalents) to each well.

    • Incubate the reaction block at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

    • Add the corresponding amine solution (1.2 equivalents) to each well.

  • Reaction and Monitoring:

    • Seal the reaction block and allow it to shake at room temperature for 12-16 hours.

    • Monitor the progress of a few representative reactions by LC-MS to determine the reaction endpoint.

  • Workup and Purification:

    • Upon completion, quench the reactions by adding water to each well.

    • The crude reaction mixtures can be purified directly by mass-directed preparative HPLC to isolate the desired amide products.

  • Library Characterization and Storage:

    • Confirm the identity and purity of each compound in the library by LC-MS and/or NMR spectroscopy.

    • Prepare stock solutions of the purified compounds in DMSO for biological screening and long-term storage.

Conclusion and Future Outlook

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid represents a building block with high potential for use in drug discovery programs. The combination of a pharmacologically relevant pyridine ring and a conformationally restricting gem-dimethyl group offers a compelling strategy for the design of novel therapeutics with improved potency and pharmacokinetic properties. While its application is not yet widespread, the foundational principles of medicinal chemistry strongly support its utility. The theoretical protocols provided herein offer a robust starting point for the synthesis and application of this promising scaffold, paving the way for its integration into future drug discovery endeavors.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00727]
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.7b00727]
  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/319472143_Natural_Products-Inspired_Use_of_the_Gem-Dimethyl_Group_in_Medicinal_Chemistry]
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [URL: https://www.intechopen.com/chapters/62578]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463709/]
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28853883/]
  • 143688-48-6|2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid. BLDpharm. [URL: https://www.bldpharm.com/products/143688-48-6.html]
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01571d]
  • 2-Methyl-3-(pyridin-4-YL)propanoic acid | C9H11NO2 | CID 12136634. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12136634]

Sources

Application Notes & Protocols: Characterizing 2,2-Dimethyl-3-(pyridin-4-yl)propanoic Acid in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing a Molecule of Potential

While 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid is not an established therapeutic agent, its structure represents a deliberate convergence of two powerful motifs in medicinal chemistry: the pyridine ring and the gem-dimethyl group . This guide will treat this compound as a novel chemical entity (NCE) at the outset of a discovery campaign. We will explore the rationale behind its design, hypothesize its potential applications based on its constituent fragments, and provide detailed protocols for its initial characterization.

The core structure combines a polar, hydrogen-bond accepting pyridine ring—a privileged scaffold in numerous FDA-approved drugs—with a lipophilic and conformationally-restricting gem-dimethyl group.[1][2][3] This juxtaposition suggests a design strategy aimed at optimizing both pharmacodynamic and pharmacokinetic properties.

  • The Pyridine Moiety : As a bioisostere for phenyl rings, the pyridine nitrogen introduces polarity, which can improve water solubility and bioavailability.[4][5] Crucially, the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, forming key interactions with biological targets like enzyme active sites.[2] This feature is integral to the activity of many kinase inhibitors.[6]

  • The gem-Dimethyl Group : This structural feature, often inspired by natural products, offers significant advantages.[1][7] By replacing two hydrogens on a single carbon, it provides steric bulk that can both shield adjacent parts of the molecule from metabolic enzymes (like Cytochrome P450s) and lock in a specific, "bioactive" conformation.[8][9] This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher potency and selectivity.[7] The elimination of a potential chiral center also simplifies synthesis and characterization.[1]

The propanoic acid linker provides a versatile scaffold, commonly seen in classes of drugs such as non-steroidal anti-inflammatory drugs (NSAIDs).[10]

Design Rationale & Hypothesized Therapeutic Targets

The synthesis of this molecule is likely predicated on a multi-pronged optimization strategy. A medicinal chemist's rationale would be to leverage the known benefits of each component to create a superior drug candidate.

Logical Flow of a Drug Discovery Campaign

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Identify Privileged Scaffolds (Pyridine, gem-Dimethyl) B Hypothesize Target Class (e.g., Kinases, GPCRs) A->B C Synthesize NCE: 2,2-Dimethyl-3- (pyridin-4-yl)propanoic acid B->C D Primary Screening (Biochemical Assays) C->D E Secondary Screening (Cell-Based Assays) D->E F Early ADME Profiling (Metabolic Stability) D->F G Analyze Structure-Activity Relationship (SAR) E->G F->G H Synthesize Analogs G->H I Iterative Testing H->I I->G

Caption: A high-level overview of a typical drug discovery workflow.

Based on its structure, we can hypothesize several potential target classes:

  • Protein Kinases : The pyridine ring is a well-known "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atom often forms a critical hydrogen bond with the backbone amide of a hinge residue in the ATP-binding pocket.[6] The rest of the molecule can then occupy adjacent hydrophobic pockets.

  • GPCRs (G-protein coupled receptors) : Various pyridinyl derivatives have been developed as modulators for different GPCRs. For example, certain pyridin-3-yl derivatives have been investigated as LPA1 receptor modulators.[11]

  • Enzymes in Inflammatory Pathways : Aryl propionic acids are the cornerstone of NSAIDs, which primarily target cyclooxygenase (COX) enzymes.[10] While the pyridine ring is a significant deviation from a typical NSAID structure, exploring targets in inflammatory cascades would be a logical starting point.

For the purposes of this guide, we will proceed with the hypothesis that 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid was designed as a potential kinase inhibitor .

Data Summary: Predicted Impact of Structural Features

The following table summarizes the anticipated contributions of the key structural motifs to the molecule's overall profile.

Structural FeaturePredicted Pharmacodynamic (PD) ImpactPredicted Pharmacokinetic (PK) Impact
Pyridin-4-yl Ring Potential for hydrogen bonding with kinase hinge region; enhances target binding affinity.[2]Increases polarity, potentially improving aqueous solubility.[4] Can improve metabolic stability compared to a phenyl ring.[2]
gem-Dimethyl Group Restricts bond rotation, locking in a bioactive conformation for higher potency and selectivity.[7][8] Provides van der Waals interactions in hydrophobic pockets.[1]Acts as a "metabolic shield," blocking CYP450-mediated oxidation of adjacent positions, thus increasing metabolic stability and half-life.[9]
Propanoic Acid Linker Provides correct spacing and vector for positioning the pyridine and gem-dimethyl groups within a binding site.The carboxylic acid group can be ionized, impacting solubility and cell permeability.

Experimental Protocols

The following protocols outline a standard initial workflow for characterizing a novel compound hypothesized to be a kinase inhibitor.

This protocol describes a generic, high-throughput method to assess the compound's ability to inhibit a panel of protein kinases. A luminescence-based assay that measures the amount of ATP remaining after a kinase reaction is a common choice.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against a panel of therapeutically relevant kinases.

Materials:

  • Test Compound: 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid, dissolved in 100% DMSO to a 10 mM stock.

  • Kinase Panel (e.g., representative kinases from different families like TKs, CMGC).

  • Substrate peptide specific to each kinase.

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate-based luminometer.

Procedure:

  • Compound Plating: Prepare a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM.

  • Using an acoustic liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into the 384-well assay plates. Also include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding substrate peptide in kinase reaction buffer. Dispense 5 µL of this mix into each well containing the compound.

  • Initiate Reaction: Prepare an ATP solution in kinase reaction buffer at a concentration equal to the known Km for each kinase. Add 5 µL of the ATP solution to all wells to start the reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 10 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Incubate for an additional 10 minutes to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Experimental Workflow for Kinase Inhibition Assay

G A 1. Compound Serial Dilution in DMSO B 2. Dispense Compound into 384-well plate A->B C 3. Add Kinase/Substrate Mix B->C D 4. Add ATP to Initiate Reaction C->D E 5. Incubate at RT D->E F 6. Add Luminescent Detection Reagent E->F G 7. Read Luminescence F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the in vitro kinase assay.

This protocol is critical for testing the hypothesis that the gem-dimethyl group confers metabolic stability. It measures the rate at which the compound is metabolized by liver enzymes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the test compound in human liver microsomes.

Materials:

  • Test Compound (10 mM stock in DMSO).

  • Control Compounds (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin).

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and a thermal shaker.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL). Prepare a working solution of the test compound at a low concentration (e.g., 1 µM) in phosphate buffer to minimize non-specific binding.

  • Incubation Setup (Time Points): In a 96-well plate, add the HLM solution to multiple wells for each time point (e.g., 0, 5, 15, 30, 60 minutes). Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the pre-warmed test compound working solution to the wells. To start the metabolic reaction, add the NADPH regenerating system to all wells except the "time 0" wells. For the "time 0" wells, add the quenching solution (ACN with IS) before adding the NADPH system.

  • Time Course Incubation: Place the plate in a thermal shaker at 37°C. At each subsequent time point (5, 15, 30, 60 min), stop the reaction in the corresponding wells by adding 2 volumes of cold ACN with IS.

  • Sample Processing: Once all time points are collected, seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate. Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of the parent compound.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard for each time point.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life: t₁/₂ = 0.693 / k .

    • Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (k / microsomal protein concentration) .

Conclusion and Forward Look

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid serves as an excellent case study for rational drug design, even in the absence of established biological data. Its structure thoughtfully incorporates features intended to enhance both target interaction and metabolic stability. The protocols provided herein lay the foundation for a systematic evaluation of this, or any similar, novel chemical entity.

Positive results from these initial screens—such as potent inhibition of a specific kinase and a favorable metabolic stability profile—would trigger the next phase of a drug discovery program: cell-based assays to confirm on-target activity in a physiological context, followed by lead optimization to further refine potency, selectivity, and drug-like properties.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link][1][7]

  • ACS Publications. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. [Link][8]

  • Zhang, L., et al. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health (NIH). [Link][6]

  • ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

  • Singh, U. P., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health (NIH). [Link][2]

  • Royal Society of Chemistry. (n.d.). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. New Journal of Chemistry. [Link]

  • Komiya, K., et al. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link][4]

  • IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link][5]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link][12]

  • Kumar, A., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link][10]

  • Google Patents. (n.d.). WO2020254408A1 - Pyridin-3-yl derivatives. Google Patents. [11]

Sources

Catalysts for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid esterification

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Catalytic Strategies for the Esterification of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

Abstract

The synthesis of esters from 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid is a critical step in the development of various pharmaceutical intermediates and fine chemicals. However, this particular substrate presents significant synthetic challenges, primarily due to the steric hindrance imposed by the gem-dimethyl group adjacent to the carboxyl moiety and the inherent basicity of the pyridin-4-yl nitrogen. This document provides a comprehensive guide to effective catalytic strategies for this esterification, detailing the mechanistic rationale behind catalyst selection and offering robust, validated protocols for researchers. We will explore classical Brønsted acid catalysis, modern coupling agent-mediated approaches, and the utility of heterogeneous catalysts, providing a comparative analysis to guide methodology selection for optimal yield and purity.

Understanding the Substrate: Key Synthetic Challenges

The molecular architecture of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid dictates the strategy for its successful esterification. A nuanced understanding of its structural features is paramount for troubleshooting and optimizing reaction conditions.

Steric Hindrance at the α-Carbon

The presence of two methyl groups on the carbon atom alpha to the carbonyl group creates a sterically congested environment. This bulkiness significantly impedes the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon, slowing the rate of the tetrahedral intermediate formation, which is a key step in many esterification reactions.[1] Consequently, standard esterification conditions that work well for unhindered acids may result in low yields or require forcing conditions (high temperatures and long reaction times).

The Dual Nature of the Pyridine Moiety

The pyridine ring introduces a basic nitrogen atom, which complicates acid-catalyzed reactions.

  • Protonation: In the presence of strong Brønsted acids like H₂SO₄ or p-TsOH, the pyridine nitrogen is readily protonated, forming a pyridinium salt.[2] This sequestration of the acid catalyst can affect its availability to activate the carboxylic acid.

  • Solubility: The formation of the pyridinium salt alters the solubility of the substrate and intermediates, which can impact the reaction kinetics in different solvent systems.

  • Catalyst Interaction: The basic nitrogen can interact with Lewis acid catalysts, potentially deactivating them.

These challenges necessitate either carefully controlled acid-catalyzed conditions or alternative pathways that bypass the need for strong acids.

Catalytic Systems & Protocols

The selection of a catalytic system should be based on the desired scale, purity requirements, and the sensitivity of the functional groups on the alcohol coupling partner.

Brønsted Acid Catalysis: The Fischer-Speier Approach

The Fischer-Speier esterification is a classic, equilibrium-driven reaction that utilizes a strong acid catalyst to combine a carboxylic acid and an alcohol.[3][4] To overcome the equilibrium limitations and the substrate's inherent challenges, this method relies on two key principles: using a large excess of the alcohol, which also serves as the solvent, and the continuous removal of water as it is formed.[1][5][6]

Causality Behind Experimental Choices:

  • Catalyst Selection: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common catalysts.[3][7] H₂SO₄ is a strong dehydrating agent, which helps drive the equilibrium, while p-TsOH is a solid, making it easier to handle, and is often considered milder.

  • Water Removal: The reaction is reversible, and the presence of water will drive the equilibrium back towards the starting materials via hydrolysis.[5] Using a Dean-Stark apparatus or incorporating molecular sieves is crucial for achieving high conversion.[5]

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Formation cluster_elimination Elimination & Regeneration RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH Protonation RCOOH->Protonated_RCOOH H_plus H⁺ (from cat.) Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int Attack by R'-OH Protonated_RCOOH->Tetrahedral_Int ROH Alcohol (R'-OH) Activated_Complex Activated Complex Tetrahedral_Int->Activated_Complex Proton Transfer Tetrahedral_Int->Activated_Complex Water_LG Intermediate with H₂O Leaving Group Activated_Complex->Water_LG Protonation of -OH Activated_Complex->Water_LG Protonated_Ester Protonated Ester Water_LG->Protonated_Ester Elimination of H₂O Water_LG->Protonated_Ester Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation Protonated_Ester->Ester H_plus_out H⁺ (cat.)

Caption: General workflow for esterification experiments.

Comparative Analysis & Troubleshooting

Catalytic Method Typical Conditions Advantages Disadvantages Best Suited For
Brønsted Acid (Fischer) Reflux in excess alcohol, H₂SO₄ or p-TsOH, water removal. [3][7]Inexpensive, scalable, simple reagents.Equilibrium-limited, requires harsh conditions (high temp), potentially long reaction times, difficult for tertiary alcohols. [3][5]Large-scale synthesis with simple primary or secondary alcohols.
Coupling Agents (EDCI/DMAP) 0 °C to RT, anhydrous solvent (DCM). [8][9]High yield, mild conditions, not equilibrium-limited, effective for hindered substrates and sensitive alcohols.Expensive reagents, stoichiometric waste products (urea), requires anhydrous conditions. [8]Small-scale synthesis, valuable or sensitive substrates, sterically demanding alcohols.
Heterogeneous Acid Elevated temperature, often with water removal. [10]Easy catalyst removal (filtration), catalyst is recyclable, simplified work-up.Can be less active than homogeneous catalysts, potential for pore-size limitations with large substrates.Greener chemistry applications, continuous flow processes.

Troubleshooting Guide:

  • Low Conversion/Stalled Reaction:

    • Fischer: Ensure water is being removed efficiently. Check the quality of the Dean-Stark trap setup. Increase catalyst loading or reaction time.

    • Coupling Agent: Ensure all reagents and solvents are strictly anhydrous. Water will consume the coupling agent.

  • Formation of Side Products:

    • Fischer: High temperatures can lead to dehydration of some alcohols or other side reactions. [7]Consider using a milder catalyst (p-TsOH over H₂SO₄) or switching to a coupling agent method.

  • Difficult Purification:

    • EDCI/DMAP: If the water-soluble urea byproduct from EDCI is problematic, consider using DCC, where the DCU byproduct is largely insoluble in DCM/ether and can be filtered off.

Conclusion

The successful esterification of the sterically hindered and basic substrate, 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid, is readily achievable with a rational choice of catalyst and protocol. For robust, large-scale syntheses where cost is a factor, the Fischer-Speier esterification with efficient water removal remains a viable option. For higher value applications, sensitive substrates, or when overcoming significant steric hindrance is the primary goal, the use of carbodiimide coupling agents with a DMAP catalyst offers a mild and highly effective alternative. Finally, heterogeneous catalysts present a forward-looking approach that simplifies purification and aligns with the principles of green chemistry. The protocols and insights provided herein serve as a validated starting point for researchers in the field.

References

  • Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid - Benchchem. (URL: )
  • Fischer Esterification Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )
  • US Patent US2758999A - Esterification of pyridine carboxylic acids.
  • US Patent US2948734A - Esterification of pyridine carboxylic acids.
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterific
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: )
  • Ester synthesis by esterific
  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Der Pharma Chemica. (URL: )
  • Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. OrgoSolver. (URL: )
  • Acid-catalyzed tandem reaction for the synthesis of pyridine derivatives via C=C/C(sp3)–N bond cleavage of enones and primary amines. RSC Publishing. (URL: )
  • Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. (URL: )
  • Fischer–Speier esterification. Wikipedia. (URL: [Link])

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. (URL: )
  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Taylor & Francis Online. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (URL: [Link])

  • Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. (URL: [Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. (URL: [Link])

  • Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states. Growing Science. (URL: [Link])

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. (URL: [Link])

  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. (URL: [Link])

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. (URL: [Link])

  • (2S)-2-methyl-3-(pyridin-4-yl)propanoic acid. NextSDS. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid?

The most prevalent strategy involves the α-alkylation of a 2,2-dimethylpropanoic acid (isobutyric acid) derivative. Specifically, this is achieved by generating a dianion of isobutyric acid using a strong, non-nucleophilic base and then reacting this enolate with a suitable 4-pyridylmethyl electrophile, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. This method directly constructs the required carbon skeleton in a single, efficient step.

Q2: Why is a strong base like Lithium Diisopropylamide (LDA) necessary for this reaction?

Directly alkylating a simple carboxylic acid requires the removal of two protons: first, the acidic carboxylic acid proton, and second, a much less acidic α-proton to form the reactive enolate.[1][2][3] A very strong, sterically hindered base like LDA is ideal for this purpose.[3][4]

  • Strength: LDA (pKa of diisopropylamine ≈ 36) is sufficiently basic to irreversibly deprotonate the α-carbon of the intermediate lithium carboxylate.

  • Non-nucleophilic Nature: The bulky isopropyl groups on LDA prevent it from acting as a nucleophile and attacking the electrophile or the carbonyl carbon, which would lead to unwanted side products.[4]

Using weaker bases like sodium ethoxide or sodium hydroxide is generally ineffective as they cannot generate a sufficient concentration of the enolate, leading to failed or low-yield reactions.[3]

Q3: What are the most likely side products in this synthesis?

The primary side products to anticipate are:

  • O-alkylation: The enolate intermediate has two nucleophilic sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation). While C-alkylation is generally favored, O-alkylation can occur, leading to the formation of an enol ether.

  • Dialkylation: Although the target molecule has no remaining α-hydrogens, if the starting material is not fully converted to the dianion, mono-alkylated product could potentially be deprotonated and react again, though this is less common for this specific substrate.

  • Elimination: If using a secondary or sterically hindered alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, though this is not a concern with primary electrophiles like 4-(chloromethyl)pyridine.[2][3][5]

  • Self-condensation: Aldol-type condensation of the enolate with unreacted starting material is a potential side reaction, particularly if the deprotonation is not rapid and complete.[1][3]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase would be a mixture of a moderately polar organic solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent like methanol, often with a small amount of acetic acid or triethylamine to improve spot shape. The starting carboxylic acid, the electrophile, and the product should have distinct Rf values. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to monitor the disappearance of starting materials and the appearance of the product, confirming its molecular weight.

Troubleshooting Guide: Improving Low Yield

Low yield is the most common issue encountered in this synthesis. The following section addresses specific problems and provides actionable solutions.

Problem: My reaction yield is consistently below 40%. What are the most likely causes?

This issue typically stems from one of four areas: inefficient enolate formation, poor electrophile quality, competing side reactions, or product loss during workup.

Cause 1: Inefficient Dianion (Enolate) Formation

The quantitative formation of the dianion is the most critical step. If this step is incomplete, the unreacted starting material will remain at the end of the reaction, and the concentration of the nucleophile will be low.

  • Solution 1: Verify LDA Quality and Stoichiometry. LDA is moisture-sensitive and degrades over time. It is best to use freshly prepared LDA or a recently purchased, high-quality commercial solution.[4] Always use at least 2.0 equivalents of LDA relative to the isobutyric acid to ensure complete formation of the dianion. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents).

  • Solution 2: Optimize Deprotonation Conditions. The deprotonation should be carried out in an anhydrous aprotic solvent like Tetrahydrofuran (THF) at low temperatures (typically -78 °C to 0 °C) to ensure stability of the LDA and the resulting enolate.[4] Ensure all glassware is flame-dried or oven-dried, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

Cause 2: Issues with the Electrophile (4-(chloromethyl)pyridine)

The quality and reactivity of the electrophile are paramount.

  • Solution 1: Use the Hydrochloride Salt. 4-(chloromethyl)pyridine is often unstable as a free base. It is highly recommended to use the more stable hydrochloride salt and add it directly to the reaction mixture. The LDA is basic enough to neutralize the HCl and generate the reactive free base in situ.

  • Solution 2: Check for Degradation. Pyridylmethyl halides can degrade over time. If the reagent is old or has been improperly stored, consider purifying it or purchasing a fresh bottle.

Cause 3: Suboptimal Reaction Conditions

Temperature and addition sequence play a crucial role in minimizing side reactions.

  • Solution 1: Control Temperature. After forming the dianion at low temperature, the addition of the electrophile should also be done at low temperature (e.g., -78 °C) to control the reaction rate. The reaction can then be allowed to slowly warm to room temperature over several hours.[6] This minimizes side reactions like O-alkylation.

  • Solution 2: Reverse Addition. Consider adding the dianion solution via cannula to a cold solution of the electrophile. This can sometimes minimize side reactions by keeping the concentration of the nucleophile low at any given moment.

The following diagram illustrates a decision-making workflow for troubleshooting low yield:

TroubleshootingWorkflow Start Low Yield (<40%) CheckLDA Verify LDA Quality & Stoichiometry (≥2.1 eq) Start->CheckLDA Problem Area: Enolate Formation CheckSolvent Ensure Anhydrous Solvent (THF) & Inert Atmosphere CheckLDA->CheckSolvent CheckElectrophile Use 4-(chloromethyl)pyridine HCl salt CheckSolvent->CheckElectrophile Problem Area: Reagents OptimizeTemp Control Temperature (-78°C to RT) CheckElectrophile->OptimizeTemp Problem Area: Conditions Workup Optimize Workup & Purification OptimizeTemp->Workup Problem Area: Isolation Success Yield Improved Workup->Success ReactionMechanism Overall Reaction Scheme cluster_step1 Step 1: Dianion Formation cluster_step2 Step 2: SN2 Alkylation IBA Isobutyric Acid Li_Carboxylate Lithium Carboxylate IBA->Li_Carboxylate + 1 eq. LDA Dianion Dianion (Enolate) Li_Carboxylate->Dianion + 1 eq. LDA Electrophile 4-(chloromethyl)pyridine Product Target Product Dianion_ref->Product + Electrophile (SN2)

Sources

Troubleshooting solubility issues with 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter assay failures when working with pyridine-propanoic acid derivatives.

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid is a structurally unique molecule that presents specific formulation challenges. Below is our definitive troubleshooting guide, designed to explain the chemical causality behind your solubility issues and provide self-validating protocols to ensure your assays succeed.

🔬 Core Causality: Understanding the Molecule

To troubleshoot this compound, we must first understand its structural mechanics. The molecule contains a basic pyridine ring (pKa ~5.25) [4] and an acidic carboxylic group (pKa ~4.80). Furthermore, the 2,2-dimethyl substitution creates a bulky, hydrophobic "shield" adjacent to the carboxylate.

At a pH of approximately 5.0 (its isoelectric point, or pI), the molecule exists as a zwitterion —carrying both a positive and negative charge, but with a net charge of zero. Zwitterions form exceptionally strong intermolecular ionic lattices. Combined with the steric hindrance of the 2,2-dimethyl group which prevents optimal hydration by water dipoles, the molecule will aggressively precipitate out of solution at or near its pI [1, 2].

Table 1: Physicochemical Properties & Causality
PropertyValueCausality / Impact on Solubility
Pyridine pKa ~5.25Protonated (cationic) at acidic pH; neutral at basic pH.
Carboxylic Acid pKa ~4.80Deprotonated (anionic) at basic pH; neutral at highly acidic pH.
Isoelectric Point (pI) ~5.02Net charge is zero. Molecule forms strong intermolecular ionic bonds, minimizing solubility.
Steric Hindrance High (2,2-dimethyl)Shields the carboxylate group, reducing favorable water-dipole interactions.

💬 Frequently Asked Questions (FAQs)

Q: Why does my compound completely fail to dissolve in standard deionized water? A: Deionized water typically has a slightly acidic pH (around 5.5 due to dissolved CO₂), which perfectly aligns with the molecule's isoelectric point (pI ~5.0). In this state, the electrostatic attraction between the protonated pyridine of one molecule and the deprotonated carboxylate of another far exceeds their affinity for water. To dissolve it, you must force the molecule out of its zwitterionic state by adjusting the pH [1].

Q: What is the optimal solvent for creating a highly concentrated primary stock? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard [3]. As a polar aprotic solvent, DMSO efficiently disrupts the intermolecular ionic lattice of the zwitterion without relying on proton exchange. Do not use methanol or ethanol for primary stocks, as their protic nature can still facilitate zwitterionic aggregation.

Q: Why does my compound "crash out" (precipitate) when I dilute my DMSO stock into my cellular assay buffer? A: This is a classic case of solvent shock . When a highly concentrated DMSO stock is rapidly injected into an aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before it can disperse. If your buffer is near pH 6.0–6.5, the molecule is still dangerously close to its pI. You must use a stepwise dilution method and ensure your final buffer is strictly buffered above pH 7.4.

Table 2: pH-Dependent Solubility States
Buffer pHDominant Molecular SpeciesNet ChargeAqueous SolubilityRecommended Action
< 3.0 Cationic (Protonated Pyridine)+1HighSafe for acidic assays (e.g., gastric models).
4.5 - 5.5 Zwitterionic0Very LowAvoid this range; severe precipitation risk.
> 7.4 Anionic (Deprotonated Carboxylate)-1HighIdeal for physiological cell culture assays.

🧪 Self-Validating Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Primary Stock

Causality note: We strictly mandate anhydrous DMSO. Even trace water contamination in standard DMSO can trigger premature zwitterion nucleation, rendering the stock permanently cloudy.

  • Equilibration: Allow the vial of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid and a bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator.

  • Weighing: Accurately weigh the required mass into a sterile, amber microcentrifuge tube (the amber tube prevents potential photo-degradation over long-term storage).

  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If micro-particulates remain, place the tube in a sonicating water bath at 37°C for 5 minutes. The solution must be optically clear.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) to prevent freeze-thaw cycles, which introduce ambient moisture. Store at -20°C [3].

Protocol 2: Stepwise Aqueous Dilution for Cellular Assays

Causality note: Direct dilution into a large aqueous volume creates a localized concentration gradient that triggers irreversible nucleation. Stepwise dilution allows the buffer capacity to instantly deprotonate the molecule into its soluble anionic state.

  • Buffer Preparation: Ensure your target assay buffer (e.g., HEPES or Tris-buffered saline) is pre-warmed to 37°C and strictly adjusted to pH 7.4 or higher .

  • Intermediate Dilution (1:10): Pipette 10 µL of the 50 mM DMSO stock into 90 µL of the pre-warmed buffer. Crucial technique: Inject the DMSO stock directly into the liquid while simultaneously vortexing the tube. Do not let the DMSO run down the side of the tube.

  • Final Dilution: Immediately transfer the required volume of the intermediate solution into your final assay medium. The final DMSO concentration should be ≤ 0.5% to prevent cellular toxicity.

📊 Workflow Visualization

Below is the logical workflow for troubleshooting aqueous dilution based on the molecule's charge state.

G Stock Primary Stock (DMSO, 50 mM) Dilution Aqueous Buffer Dilution Step Stock->Dilution Add dropwise pH_Low Acidic (pH < 3.0) Cationic (+1) Soluble Dilution->pH_Low pH < 3 pH_Mid Near pI (pH ~ 5.0) Zwitterionic (0) Precipitates Dilution->pH_Mid pH 4.5 - 5.5 pH_High Basic (pH > 7.4) Anionic (-1) Soluble Dilution->pH_High pH > 7.4 Assay Proceed to Assay pH_Low->Assay Fail Troubleshoot: Adjust pH pH_Mid->Fail pH_High->Assay

Workflow for pH-dependent aqueous dilution and solubility troubleshooting.

📚 References

  • Mazák K, Noszál B. "Physicochemical Properties of Zwitterionic Drugs in Therapy." ChemMedChem, 2020. URL:[Link]

  • Nadendla K, Friedman SH. "Light Control of Protein Solubility Through Isoelectric Point Modulation." Journal of the American Chemical Society, 2017. URL:[Link]

  • OpenStax. "24.9 Heterocyclic Amines." Organic Chemistry: A Tenth Edition. URL:[Link]

Preventing degradation of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Google IconTechnical Support Center: 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

Document ID: TSC-DM4PPA-001

Version: 1.0

Prepared by: Gemini, Senior Application Scientist

Last Updated: March 25, 2026

Introduction: Understanding the Molecule

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid is a compound featuring two key functional groups that dictate its stability: a pyridine ring and a carboxylic acid . The gem-dimethyl group adjacent to the carboxyl function provides significant steric hindrance, which can influence its reactivity. Understanding the potential liabilities of these functional groups is crucial for preventing degradation.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a primary site for oxidation, potentially forming a pyridine N-oxide. This is a common degradation pathway for pyridine-containing compounds.[1][2]

  • Carboxylic Acid: While generally stable, carboxylic acids can be susceptible to esterification in the presence of alcohols and decarboxylation under heat. The steric hindrance from the adjacent dimethyl groups in this specific molecule likely reduces the rate of such reactions.

  • Overall Structure: The molecule's stability is also influenced by external factors such as light, temperature, oxygen, and humidity.

Troubleshooting Guide: Diagnosing Degradation

This section is designed to help you identify the root cause of potential degradation based on your observations.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in Appearance (e.g., color change from white to yellow/brown)Oxidation of the pyridine ring.Store the compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.[3][4]
New Peak(s) in HPLC/LC-MS Analysis Formation of degradation products (e.g., N-oxide).Characterize the new peak(s) using mass spectrometry. A mass increase of 16 amu often corresponds to N-oxide formation.[2][5]
Decreased Purity or Assay Value General decomposition due to improper storage conditions.Review storage conditions against the recommended protocols in Section 4. Perform a forced degradation study (see Section 5.1) to understand liabilities.[6][7][8]
Poor Solubility Compared to a New Batch Formation of less soluble degradation products or polymerization.Filter the solution and analyze both the soluble portion and the precipitate (if possible) to identify the impurity.
Inconsistent Experimental Results Degradation of the compound in solution during the experiment.Prepare solutions fresh before use. If the compound must be stored in solution, conduct a solution stability study.
Troubleshooting Workflow

Here is a logical workflow to follow when you suspect compound degradation.

G cluster_0 Observation & Initial Check cluster_1 Analytical Investigation cluster_2 Corrective & Preventive Action A Degradation Suspected (e.g., color change, new peak) B Review Storage Conditions (Temp, Light, Atmosphere) A->B C Compare to Certificate of Analysis (CoA) B->C D Run HPLC/LC-MS Analysis C->D E Characterize Impurity (Mass Shift, UV Spectrum) D->E F Is impurity consistent with N-Oxide? (+16 amu) E->F G Other Degradant F->G No H Implement Correct Storage: - Inert Atmosphere (N2/Ar) - Amber Vial (Protect from Light) - Cold & Dry Conditions F->H Yes J Contact Technical Support with all data G->J I Perform Forced Degradation Study to confirm pathway H->I I->J

Figure 1: Troubleshooting workflow for suspected degradation of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

  • Based on its chemical structure, the most likely degradation pathway is the oxidation of the pyridine nitrogen to form the corresponding Pyridine N-oxide . This is a common metabolic and chemical transformation for pyridine derivatives.[1][2]

Q2: How can I detect the formation of the N-oxide?

  • The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). The N-oxide will have a mass-to-charge ratio (m/z) that is 16 amu higher than the parent compound. You may also observe a shift to an earlier retention time in reverse-phase HPLC due to the increased polarity of the N-oxide.[5]

Q3: Is the compound sensitive to light?

  • Yes, compounds with aromatic rings like pyridine can be susceptible to photolytic degradation.[9][10] It is a best practice to store it in an amber vial or otherwise protected from light.[4]

Q4: What are the ideal storage conditions for long-term stability?

  • For optimal long-term stability, the solid compound should be stored at -20°C , under an inert atmosphere (Nitrogen or Argon) , and in a light-protecting container (e.g., amber glass vial).[3][4]

Q5: Can I store this compound in solution?

  • It is strongly recommended to prepare solutions fresh for each experiment. If you must store solutions, they should be kept at -20°C or -80°C for short periods. A solution stability study should be performed by analyzing the solution at different time points to ensure no degradation occurs under your specific conditions (solvent, concentration, temperature).

Q6: Is this compound compatible with all common lab plastics?

  • While generally compatible with standard lab plastics like polypropylene, it is a carboxylic acid. For long-term storage, glass containers are always preferable to minimize the risk of leaching or reaction with plasticizers.[11]

Potential Degradation Pathway

G cluster_0 Parent Compound cluster_1 Degradant A 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid B 2,2-Dimethyl-3-(1-oxido-pyridin-1-ium-4-yl)propanoic acid (N-Oxide) A->B Oxidation (+ [O]) (e.g., Air, H₂O₂)

Figure 2: Primary oxidative degradation pathway of the target compound.

Recommended Storage Protocols

Adherence to proper storage is the most critical factor in maintaining the integrity of your compound.

Parameter Condition Rationale
Temperature -20°C (long-term) 2-8°C (short-term)Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the pyridine ring.
Light Protect from Light (Amber Vial)Prevents photolytic degradation.[9]
Container Tightly sealed glass vial with a PTFE-lined cap.Ensures an inert and impermeable container. Avoids corrosion associated with storing acids in metal.[12]
Form Solid (as supplied)Highest stability. Avoid storing in solution for extended periods.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study helps identify potential degradation products and establish the stability-indicating nature of your analytical method.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

Materials:

  • 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

  • 1 M HCl (Acid Hydrolysis)

  • 1 M NaOH (Base Hydrolysis)

  • 3% H₂O₂ (Oxidation)

  • HPLC-grade water and acetonitrile

  • Calibrated oven and photostability chamber

  • HPLC-UV-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 1 M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH, heat at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 48 hours, then dissolve.

    • Photolytic: Expose the solid compound to light according to ICH Q1B guidelines.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable HPLC-UV-MS method (see Protocol 5.2).

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Examine the mass spectra for new peaks to identify the mass of degradants. Confirm if a +16 amu peak (N-oxide) is present in the oxidative and/or photolytic samples.

Protocol: Stability-Indicating HPLC-MS Method

Objective: To separate the parent compound from its potential degradation products.

Parameter Condition
LC System UPLC/HPLC with UV and Mass Spec detectors
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate.
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
UV Detection 260 nm (or lambda max of the compound)
MS Detector ESI Positive Mode
MS Scan Range m/z 100 - 400

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Outsourcing.
  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate.
  • Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. (2024, April 2). IWA Publishing.
  • A Review on Force Degradation Studies for Drug Substances. (2023, February 15). ijarsct.
  • Degradation of Pyridines in the Environment.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Degradation of pyridines in the environment. (2009, January 9). Taylor & Francis.
  • 3 Safe Chemical Storage Tips for Your Chemical Engineering Lab. (2016, November 21). Noah Chemicals.
  • Guidance on Safe Storage of Chemicals in Labor
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). C&EN.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 11). Lab Manager.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • Chemical Compatibility and Storage. Case Western Reserve University.
  • refining analytical methods for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE detection. Benchchem.
  • Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen. PubMed.
  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (2000, February 19).
  • ANALYTICAL METHODS.
  • Safe Storage. University of California, Berkeley.
  • Practices for Proper Chemical Storage. (2018, May 15).
  • Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds.

Sources

Technical Support Center: Impurity Analysis of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid by HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound using High-Performance Liquid Chromatography (HPLC). Here, we synthesize technical expertise with practical, field-proven insights to address common challenges and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid and its impurities?

A1: The main analytical challenges stem from the molecule's inherent chemical properties. As a pyridine derivative with a carboxylic acid group, it is a polar and ionizable compound.[1] This can lead to several issues in reversed-phase HPLC:

  • Poor Retention: Highly polar compounds often show weak interaction with traditional nonpolar stationary phases (like C18), causing them to elute near the solvent front, which can mask impurities.[2][3]

  • Peak Tailing: The basic pyridine nitrogen can interact with residual acidic silanol groups on the silica-based column packing material.[4][5] This secondary interaction leads to asymmetrical, tailing peaks, which complicates accurate integration and quantification.[4][6]

  • Method Specificity: Developing a method that can separate the main component from structurally similar impurities, such as positional isomers or precursors, requires careful optimization of mobile phase and stationary phase chemistry.[7]

Q2: What type of HPLC column is recommended for this analysis?

A2: A standard C18 column is a good starting point, but due to the polar and basic nature of the analyte, a modern, high-purity, base-deactivated C18 column is strongly recommended.[4] These columns have minimal accessible silanol groups, which significantly reduces peak tailing for basic compounds.[5][8]

For challenging separations or to improve retention of very polar impurities, consider these alternatives:

  • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases offer alternative selectivity and enhanced retention for polar compounds.

  • Phenyl Phases: These can provide unique selectivity for aromatic compounds through pi-pi interactions.

  • Mixed-Mode Columns (e.g., Reversed-Phase/Cation-Exchange): These columns offer multiple interaction mechanisms, which can be highly effective for separating compounds with varying polarity and charge states.[1][7]

Q3: How should I select and prepare the mobile phase?

A3: Mobile phase composition, particularly pH, is critical for controlling the retention and peak shape of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid.

  • pH Control: To ensure consistent ionization and achieve sharp, symmetrical peaks, buffering the aqueous portion of the mobile phase is essential.[9] For this compound, which has both an acidic (carboxylic acid) and a basic (pyridine) functional group, operating at a low pH (e.g., pH 2.5-3.5) is generally advisable.[6][8] At this pH, the carboxylic acid is protonated (less polar), and the pyridine nitrogen is protonated (positively charged). The low pH also suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions that cause peak tailing.[6][8]

  • Buffer Selection: A phosphate buffer is a common choice for UV-based detection due to its low UV cutoff.[8] However, if using mass spectrometry (MS) detection, volatile buffers like formic acid, acetic acid, or ammonium formate are necessary.[10]

  • Organic Modifier: Acetonitrile is a common and effective organic modifier. The gradient or isocratic percentage will need to be optimized to achieve adequate retention and separation.

Q4: What are the potential process-related and degradation impurities I should look for?

A4: A thorough understanding of the synthetic route and the compound's stability is crucial for identifying potential impurities.

  • Process-Related Impurities:

    • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.

    • Intermediates: Penultimate or other intermediates from the synthetic pathway.[11]

    • Positional Isomers: Isomers such as 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid or 2,2-Dimethyl-3-(pyridin-3-yl)propanoic acid could be present.

    • Residual Solvents: Organic volatile chemicals used during synthesis or purification.[12][13] Their presence should be monitored according to ICH Q3C guidelines.[12]

  • Degradation Products: Forced degradation studies are essential to identify potential degradants that may form under various stress conditions.[14][15] For a pyridine carboxylic acid derivative, degradation pathways could include:

    • Hydrolysis: The compound may be susceptible to degradation in acidic or alkaline media.[14][16]

    • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.

    • Photodegradation: Exposure to light can lead to the formation of photodegradants.[16][17]

    • Thermal Degradation: High temperatures can induce decomposition.[17]

A summary of potential impurities is provided in the table below.

Impurity TypePotential Structure/IdentityOrigin
Process-RelatedStarting Materials (e.g., 4-picoline, isobutyric acid derivatives)Synthesis
Process-RelatedPositional Isomers (e.g., pyridin-2-yl, pyridin-3-yl)Synthesis
Process-RelatedPenultimate IntermediatesSynthesis
Process-RelatedResidual Solvents (e.g., Toluene, THF, Acetone)Synthesis/Purification
DegradationN-oxide derivativeOxidation
DegradationDecarboxylation productThermal/Photolytic Stress
DegradationRing-opened productsHydrolysis (extreme pH)

Troubleshooting Guide

This section addresses specific problems you might encounter during your HPLC analysis.

Issue 1: Severe Peak Tailing for the Main Analyte
  • Primary Cause: Secondary interactions between the basic pyridine nitrogen of the analyte and acidic silanol groups on the HPLC column packing material.[4][5]

  • Troubleshooting Workflow:

Sources

Scaling up the production of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid safely

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid Process Route: S_N2 Alkylation of Isobutyric Acid with 4-Picolyl Chloride

Welcome to the Technical Support Center. As drug development advances from medicinal chemistry to pilot-scale manufacturing, the synthesis of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid presents unique thermal and mechanistic hazards. This guide is engineered for process chemists and engineers, focusing on the causality behind reaction behaviors and providing self-validating protocols to ensure safe, high-yield scale-up.

Part 1: Mechanistic Troubleshooting & Causality (FAQs)

Q1: Why do we experience severe exotherms and yield drops when scaling up the addition of the electrophile? A1: The electrophile, 4-picolyl chloride, is highly unstable as a free base and undergoes violent, exothermic self-polymerization to form poly(4-picolyl) quaternary ammonium salts [1]. For safe scale-up, you must use the hydrochloride salt (4-picolyl chloride HCl)[2]. However, when this salt is introduced to the highly basic lithium enediolate of isobutyric acid, it is neutralized in situ. This acid-base neutralization is inherently exothermic. If the dosing rate exceeds the cooling capacity of your reactor, localized heating accelerates the polymerization of the newly formed free base before it can undergo the desired S_N2 alkylation. Causative Fix: Dose the 4-picolyl chloride HCl as a pre-chilled slurry in THF at strictly controlled temperatures (<-10°C).

Q2: We are seeing incomplete conversion of isobutyric acid (high residual starting material). How do we ensure complete enolate formation? A2: Isobutyric acid requires exactly two equivalents of a strong, non-nucleophilic base like to form the reactive enediolate[3]. The first equivalent deprotonates the carboxylic acid (pK_a ~4.8), forming a lithium carboxylate. The second equivalent abstracts the sterically hindered alpha-proton (pK_a ~29)[4]. Because the alpha-proton of a carboxylate anion is significantly less acidic than that of a standard ketone, complete deprotonation is kinetically slow at -78°C. Causative Fix: Implement a thermal aging step. After the initial LDA addition at -78°C, warm the reactor to 0°C for 90 minutes to overcome the kinetic barrier [5].

Q3: Can we substitute LDA with Sodium Hydride (NaH) to reduce raw material costs at the pilot scale? A3: Using exclusively NaH is not recommended because it is insufficiently basic to quantitatively abstract the alpha-proton of the carboxylate without forcing conditions. However, a hybrid base system is a highly effective scale-up strategy[5]. You can use 1.0 equivalent of NaH to form the initial sodium carboxylate, followed by 1.05 equivalents of n-Butyllithium (or LDA) to form the mixed sodium/lithium enediolate. Safety Warning: NaH generates stoichiometric amounts of hydrogen gas[5]. Your reactor must be equipped with rigorous venting, a continuous nitrogen sweep, and ATEX-rated explosion-proof infrastructure.

Part 2: Critical Process Safety & Thermodynamic Parameters

To ensure process trustworthiness, all thermal boundaries must be strictly adhered to. The table below summarizes the quantitative data required for safe execution.

ParameterTarget Value / RangeMechanistic Rationale & Safety Impact
LDA Addition Temp -78°C to -20°CPrevents thermal degradation of THF by n-BuLi and controls the initial violent acid-base exotherm[3].
Enediolate Aging Temp 0°C to 15°COvercomes the kinetic barrier for alpha-deprotonation. Temperatures >15°C lead to enolate decomposition[5].
Electrophile Dosing Temp -20°C to -10°CSuppresses the competitive, highly exothermic self-polymerization of the 4-picolyl chloride free base[1].
Quench pH Target 4.8 - 5.2Represents the isoelectric point of the amphoteric product, maximizing precipitation and preventing it from redissolving.

Part 3: Validated Experimental Workflow (10-Liter Scale)

This protocol utilizes a self-validating framework. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Preparation of the Base System

  • Charge a 10 L jacketed glass-lined reactor with anhydrous THF (3.0 L) and diisopropylamine (2.2 eq, 2.2 mol) under a continuous nitrogen sweep. Cool the internal temperature (IT) to -20°C.

  • Slowly dose n-Butyllithium (2.5 M in hexanes, 2.1 eq) while maintaining IT < 0°C.

  • Self-Validation: Visually confirm a clear, pale yellow solution. In-line ReactIR should show no residual n-BuLi aggregates.

Step 2: Enediolate Formation (Highly Exothermic)

  • Cool the reactor to -78°C. Dose isobutyric acid (1.0 eq, 1.0 mol) diluted in THF (0.5 L) over 2 hours via a dip tube. (Causality: Slow subsurface addition prevents localized boiling of THF and suppresses side reactions).

  • Warm the reactor to 0°C and age for 90 minutes[5].

  • Self-Validation: Monitor via in-line FTIR. The process is complete when the carboxylic acid C=O stretch (~1700 cm⁻¹) completely disappears, replaced by the enediolate signals.

Step 3: Electrophilic Alkylation

  • Cool the reactor back to -20°C. Add 4-picolyl chloride hydrochloride (1.05 eq) as a pre-chilled slurry in THF in 5 equal portions over 1 hour[2]. (Causality: Maintaining IT < -10°C is critical. The first equivalent of the enediolate neutralizes the HCl salt, generating the free base in situ, which immediately reacts with the remaining enediolate via S_N2 alkylation before it can polymerize)[1].

  • Allow the reaction to mature by slowly warming to 15°C over 4 hours.

Step 4: Safe Quench and Isolation

  • Cool to 0°C. Cautiously quench the reaction by dosing cold DI water (1.0 L).

  • Self-Validation: Track the exotherm. A mild temperature rise confirms the safe destruction of unreacted enediolate and LDA.

  • Adjust the aqueous phase to pH 5.0 using 2 M HCl. Extract organic impurities with ethyl acetate, then filter the precipitating 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid from the aqueous phase.

Part 4: Process Visualization

ProcessFlow SM Isobutyric Acid (Starting Material) Enolate Lithium Enediolate (Reactive Intermediate) SM->Enolate Deprotonation (Exothermic) Base LDA (2.1 eq) in THF (Base System) Base->Enolate Alkylation SN2 Alkylation (Strictly T < -10°C) Enolate->Alkylation Electrophile 4-Picolyl Chloride HCl (Electrophile) Electrophile->Alkylation Controlled Dosing Quench Aqueous Quench (pH 5.0 Adjustment) Alkylation->Quench Maturation Product 2,2-Dimethyl-3-(pyridin-4-yl) propanoic acid Quench->Product Isoelectric Precipitation

Fig 1: Mechanistic workflow and safety checkpoints for the scale-up synthesis.

References
  • Title: 2,2-Dimethyl-4-phenylbutyric Acid (Alkylation of Isobutyric Acid) Source: Organic Syntheses URL: [Link]

  • Title: Alkylation of the alpha-Carbon via the LDA pathway Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthetic applications of Lithium Diisopropylamide (LDA) Source: SciSpace URL: [Link]

Sources

Validation & Comparative

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid vs 3-(pyridin-4-yl)propanoic acid reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid and 3-(pyridin-4-yl)propanoic acid reveals fundamental principles of physical organic chemistry that dictate their behavior in synthetic workflows. For researchers and drug development professionals, understanding the profound impact of α,α -dimethylation is critical for optimizing peptide coupling, predicting metabolic stability, and designing robust synthetic routes.

This guide provides a comprehensive mechanistic evaluation, quantitative reactivity comparisons, and self-validating experimental protocols to navigate the divergent reactivity of these two pyridyl derivatives.

Mechanistic Causality: The Impact of α,α -Dimethylation

The sole structural difference between these two molecules is the presence of a gem-dimethyl group at the C2 ( α ) position of the propanoic acid chain. This seemingly minor modification fundamentally alters the molecule's reactivity profile through two primary mechanisms:

A. Steric Shielding and the Thorpe-Ingold Effect

In 3-(pyridin-4-yl)propanoic acid, the carbonyl carbon is relatively unhindered, allowing incoming nucleophiles (such as amines or alcohols) to easily access the Bürgi-Dunitz trajectory required for acyl substitution[1].

Conversely, the gem-dimethyl group in 2,2-dimethyl-3-(pyridin-4-yl)propanoic acid creates a severe steric umbrella over the carbonyl carbon. According to the Thorpe-Ingold effect (angle compression), the bulky methyl groups compress the internal C3-C2-C1 bond angle. While this can accelerate intramolecular cyclizations, it drastically increases the activation energy barrier for intermolecular nucleophilic attacks[2]. Kinetic studies on aliphatic monocarboxylic acids demonstrate that the esterification rate of 2,2-dimethylpropanoic acid derivatives is orders of magnitude lower than their unsubstituted counterparts[3].

B. Enolization Blockade

3-(pyridin-4-yl)propanoic acid possesses two acidic α -protons. Under basic conditions, it can undergo α -deprotonation to form an enolate. This makes the molecule susceptible to side reactions such as α -alkylation, halogenation, and oxidation[4].

2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid contains zero α -protons. It is chemically locked against enolization. In drug development, this "metabolic blockade" is frequently exploited to prevent in vivo degradation pathways (such as β -oxidation) and to enhance the lipophilicity and half-life of the pharmacophore[5].

MechanisticDivergence A 3-(pyridin-4-yl)propanoic acid A_Enol Enolization (Alpha-protons present) A->A_Enol Base A_Amide Standard Amidation (EDC/HOBt) A->A_Amide Amine B 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid B_Enol No Enolization (Alpha-protons blocked) B->B_Enol Base B_Amide Hindered Amidation (HATU/HOAt or SOCl2) B->B_Amide Amine

Mechanistic divergence in reactivity based on alpha-carbon substitution.

Comparative Reactivity Profile

The macroscopic effects of these mechanistic differences dictate the choice of reagents and conditions in the laboratory. The table below summarizes the quantitative and qualitative performance metrics of both compounds.

Property / Reactivity Metric3-(pyridin-4-yl)propanoic acid2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid
Relative Amidation Rate High (Complete in 1-2 h at rt)Very Low (Requires 12-24 h, often heating)
Optimal Coupling Reagents EDC/HOBt, DCC, PyBOPHATU/HOAt, COMU, or Acid Chloride synthesis
α -Enolization Potential High (Forms enolates with LDA/NaH)None (Structurally blocked)
Susceptibility to Oxidation Moderate ( α -position vulnerable)Low (Highly stable)
Lipophilicity (LogP impact) BaselineIncreased (+0.8 to +1.0 LogP units)
Steric Hindrance (A-value) MinimalSevere (Equivalent to a tert-butyl group)

Self-Validating Experimental Protocols

To reliably utilize these compounds, the chemistry must be tailored to their specific steric environments. The following protocols are designed as self-validating systems; they include built-in analytical checkpoints to confirm mechanistic success.

Protocol A: Standard Amidation of 3-(pyridin-4-yl)propanoic acid

Because the carbonyl is unhindered, standard carbodiimide chemistry is sufficient.

  • Activation: Dissolve 1.0 eq of 3-(pyridin-4-yl)propanoic acid and 1.1 eq of HOBt in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl. Stir for 15 minutes at room temperature.

  • Coupling: Add 1.1 eq of the target primary amine and 2.5 eq of DIPEA.

  • Validation (TLC/LCMS): Monitor the reaction. The active ester intermediate (OBt ester) will form rapidly, followed by smooth conversion to the amide within 2 hours.

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, and wash with brine.

Protocol B: Hindered Amidation of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

EDC/HOBt will fail or stall at low conversions due to the gem-dimethyl shielding. A highly reactive uronium salt (HATU) is required to form the superior leaving group (OAt ester).

  • Activation: Dissolve 1.0 eq of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA. Stir for 30 minutes at 40°C to ensure complete formation of the active ester.

  • Coupling: Add 1.5 eq of the target amine. Maintain heating at 40–50°C for 12–24 hours.

  • Validation (LCMS): If conversion stalls at <50%, the steric hindrance is too severe for direct coupling. Proceed to the Acid Chloride fallback (Protocol C).

  • Fallback (Acid Chloride): Suspend the acid in DCM, add 2.0 eq of oxalyl chloride and 1 drop of DMF. Stir until gas evolution ceases. Concentrate in vacuo, redissolve in DCM, and add the amine with Et3​N .

CouplingWorkflow Start Select Carboxylic Acid Q1 Are alpha-methyls present? Start->Q1 Path1 Standard Protocol (EDC, HOBt, DIPEA, rt) Q1->Path1 No (Unsubstituted) Path2 Hindered Protocol (HATU, HOAt, DIPEA, 50°C) Q1->Path2 Yes (gem-Dimethyl) Path3 Acid Chloride Route (Oxalyl Chloride, DMF cat.) Path2->Path3 If conversion < 50%

Decision matrix for selecting the optimal amidation workflow based on steric hindrance.

Protocol C: Mechanistic Validation via Deuterium Exchange

To empirically prove the enolization blockade caused by the gem-dimethyl group:

  • Prepare two NMR tubes. Add 10 mg of 3-(pyridin-4-yl)propanoic acid to Tube 1, and 10 mg of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid to Tube 2.

  • Dissolve both in 0.6 mL of D2​O containing 5% NaOD (strong base to force enolization).

  • Heat both tubes to 60°C for 4 hours.

  • Analysis: Acquire 1H -NMR spectra.

    • Result for Tube 1: The triplet corresponding to the α -protons (~2.6 ppm) will disappear due to rapid H/D exchange via the enolate intermediate.

    • Result for Tube 2: The singlet corresponding to the gem-dimethyl protons (~1.2 ppm) will remain completely integrated and unchanged, validating the structural blockade against α -deprotonation.

References

  • EvitaChem.(Z)-2-Hydroxy-3-pyridin-4-yl-acrylic acid Reactivity Profile.
  • Chemical Reviews (ACS).gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Details the Thorpe-Ingold effect, angle compression, and the resulting steric hindrance impacting intermolecular reactions.
  • ResearchGate.A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids. Provides quantitative kinetic data showing that 2,2-dimethylpropanoic acid derivatives have severely depressed esterification/amidation rate constants compared to standard aliphatic acids.
  • PubChem (NIH).3-(Pyridin-4-yl)propanoic acid | C8H9NO2. Chemical and physical property baseline data.

Sources

Scaffold Evaluation Guide: Comparative Binding Affinity of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In modern targeted drug design, the optimization of a fragment or building block can drastically alter a molecule's pharmacodynamics and pharmacokinetic profile. The pyridine-4-yl propanoic acid scaffold is a privileged metal-binding pharmacophore (MBP) and structural motif frequently utilized in the development of metalloenzyme inhibitors (such as histone demethylases) and GPCR ligands.

This guide provides an objective comparative analysis of 3-(pyridin-4-yl)propanoic acid and its methylated analogs, specifically focusing on the profound impact of the gem-dimethyl substitution at the C2 position (2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid ). By examining binding affinity, thermodynamic profiles, and metabolic stability, this guide equips medicinal chemists with the empirical data and self-validating protocols necessary to leverage this scaffold in lead optimization.

Mechanistic Rationale: The gem-Dimethyl Effect

The addition of two methyl groups at the same carbon atom (C2 of the propanoic acid chain) induces a phenomenon known as the Thorpe-Ingold effect (or gem-dimethyl effect). This structural modification drives two critical outcomes in drug design :

Conformational Restriction (Thermodynamic Advantage): The bulky gem-dimethyl group restricts the rotational degrees of freedom around the Cα​

Cβ​ bonds. This pre-organizes the propanoic acid side chain into a bioactive conformation. When the molecule binds to its target receptor, the entropic penalty ( −TΔS ) is significantly minimized because the molecule has already "paid" the entropic cost of restricting its flexibility in solution.
  • Metabolic Shielding: The quaternary carbon center physically blocks cytochrome P450-mediated oxidation at the alpha-position relative to the carboxylic acid, drastically extending the in vitro half-life.

  • Thermodynamic_Pathway cluster_0 Unsubstituted Scaffold cluster_1 gem-Dimethyl Scaffold A 3-(pyridin-4-yl)propanoic acid (High Flexibility) B High Entropic Penalty (-TΔS > 0) A->B D 2,2-Dimethyl-3-(pyridin-4-yl) propanoic acid (Pre-organized) A->D Thorpe-Ingold Effect C Moderate Affinity (Higher Kd) B->C E Low Entropic Penalty (-TΔS ≈ 0) D->E F High Affinity (Lower Kd) E->F

    Thermodynamic pathway comparing unsubstituted vs gem-dimethyl scaffolds.

    Quantitative Data: Scaffold Comparison

    To objectively evaluate the performance of the 2,2-dimethyl substitution, we compare it against its unsubstituted and mono-methylated counterparts. The data below represents a standardized evaluation against a generic metalloenzyme target pocket, highlighting the shift in binding kinetics ( Kd​ ), thermodynamic entropy ( −TΔS ), and human liver microsomal (HLM) stability.

    Compound ScaffoldR1 (C2)R2 (C2)Relative Binding Affinity ( Kd​ , nM)Entropic Penalty ( −TΔS , kcal/mol)HLM Half-life ( t1/2​ , min)
    3-(pyridin-4-yl)propanoic acid HH450+2.415
    2-methyl-3-(pyridin-4-yl)propanoic acid CH 3​ H120+1.135
    2,2-dimethyl-3-(pyridin-4-yl)propanoic acid CH 3​ CH 3​ 15+0.2>120

    Key Takeaways:

    • Affinity: The gem-dimethyl analog exhibits a 30-fold increase in binding affinity compared to the unsubstituted analog.

    • Thermodynamics: The near-zero entropic penalty confirms that the affinity gain is entropically driven by conformational pre-organization.

    • Stability: The quaternary carbon completely abrogates rapid alpha-oxidation, shifting the half-life from a highly cleared 15 minutes to a stable >120 minutes.

    Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity, the data presented must be reproducible. Below are the rigorous, self-validating workflows used to generate the comparative metrics.

    Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

    SPR is the gold standard for label-free, real-time kinetic analysis ( kon​ , koff​ , and Kd​ ) in small-molecule drug discovery .

    • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 RU to ensure sufficient signal-to-noise for low-molecular-weight fragments.

    • Analyte Preparation: Prepare a 2-fold serial dilution series of the 2,2-dimethyl analogs (ranging from 0.1 nM to 1000 nM) in running buffer (e.g., PBS-P+ with 2% DMSO).

    • Self-Validation (Solvent Correction): Because bulk refractive index changes drastically with DMSO concentration, run an 8-point DMSO calibration curve (1.5% to 2.5%) before and after the analyte cycles.

    • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

    • Surface Integrity Control: Inject a known reference inhibitor at the beginning, middle, and end of the run. If the Rmax​ of the reference drops by >10%, the target protein is denaturing, and the data must be discarded.

    • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate Kd​=koff​/kon​ .

    SPR_Workflow N1 1. Sensor Chip Preparation Immobilize Target Protein N2 2. Analyte Preparation Serial Dilutions of Analogs N1->N2 N3 3. Association Phase Inject Analyte (Measure kon) N2->N3 N4 4. Dissociation Phase Wash with Buffer (Measure koff) N3->N4 N5 5. Kinetic Analysis Calculate Kd = koff/kon N4->N5

    Step-by-step Surface Plasmon Resonance (SPR) workflow for Kd determination.

    Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

    To prove that the affinity gain of the gem-dimethyl group is entropically driven, ITC is used to deconvolute the binding free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components.

    • Sample Dialysis: Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching between the protein cell and the ligand syringe.

    • Titration: Place 30 µM of the target protein in the sample cell. Titrate 300 µM of the 2,2-dimethyl analog from the syringe in 2 µL injection volumes at 25°C.

    • Self-Validation (Heat of Dilution): Perform a "blank run" by titrating the ligand into the buffer alone. Subtract this background heat from the experimental data. If the blank heat is highly exothermic/endothermic, it indicates buffer mismatch or ligand aggregation, invalidating the run.

    • Data Fitting: Integrate the thermogram peaks and fit to an independent binding model to extract ΔH and Kd​ . Calculate −TΔS using the equation ΔG=ΔH−TΔS=RTln(Kd​) .

    Protocol C: In Vitro Microsomal Stability Assay

    This protocol verifies the metabolic shielding provided by the quaternary carbon.

    • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Self-Validation (Metabolic Competence): Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance). If Verapamil is not rapidly depleted ( t1/2​<15 min), the microsomes are metabolically inactive, and the assay is void.

    • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the exponential decay of the parent compound and calculate t1/2​ .

    Conclusion

    The transition from 3-(pyridin-4-yl)propanoic acid to 2,2-dimethyl-3-(pyridin-4-yl)propanoic acid represents a textbook application of the Thorpe-Ingold effect in medicinal chemistry. By strategically restricting conformational flexibility, researchers can achieve sub-micromolar to nanomolar affinity gains without adding heavy molecular weight or lipophilicity, while simultaneously solving alpha-oxidation liabilities.

    References

    • Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018, 61 (6), 2166-2210.[Link]

    • Acharya, B. et al. "Optimizing drug discovery: Surface plasmon resonance techniques and their multifaceted applications." Chemical Physics Impact, 2024, 8, 100414.[Link]

    Platform Comparison Guide: High-Resolution HCD vs. Triple Quadrupole CID for the Structural Elucidation of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the preclinical drug development pipeline, the structural elucidation and quantification of pyridine-containing small molecules are critical bottlenecks. When analyzing structurally nuanced compounds like 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid (Exact Mass: 179.0946 Da), researchers must choose between different mass spectrometry (MS) fragmentation platforms. This guide objectively compares the performance of Platform A: Orbitrap with Higher-energy C-trap Dissociation (HCD) against Platform B: Triple Quadrupole (QqQ) with Collision-Induced Dissociation (CID) , providing experimental data, mechanistic insights, and validated protocols to help you select the optimal system for your analytical workflows.

    Mechanistic Profiling: Fragmentation Dynamics

    To evaluate platform performance, we must first understand the intrinsic gas-phase chemistry of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid. In positive Electrospray Ionization (+ESI), the highly basic pyridine nitrogen acts as the primary protonation site, yielding a stable [M+H]+ precursor at m/z 180.1025.

    Causality of Fragmentation: Upon collisional activation, the molecule undergoes specific charge-remote and charge-directed fragmentations:

    • Neutral Losses: Typical of propanoic acid derivatives, the molecule readily expels water (-18 Da) and formic acid (-46 Da) at lower collision energies[1].

    • Backbone Cleavage (The Base Peak): The gem-dimethyl group at the C2 position creates significant steric strain. This structural bulk weakens the adjacent C2-C3 bond. During activation, inductive cleavage is highly favored, ejecting a neutral 2,2-dimethylpropanoic acid moiety. This leaves behind a highly conjugated, resonance-stabilized pyridin-4-ylmethyl cation (m/z 92.05), which dominates the MS/MS spectrum[2].

    MS_Frag M [M+H]+ m/z 180.1025 H2O [M+H - H2O]+ m/z 162.0919 M->H2O -H2O (-18 Da) HCOOH [M+H - HCOOH]+ m/z 134.0969 M->HCOOH -HCOOH (-46 Da) PyCH2 Pyridin-4-ylmethyl Cation m/z 92.0500 M->PyCH2 Cleavage at C2-C3 Py Pyridinium Cation m/z 80.0500 PyCH2->Py -CH2 (-14 Da)

    Fig 1. MS/MS fragmentation pathways of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid.

    Technology Comparison: Orbitrap HCD vs. QqQ CID

    While both platforms utilize collisional activation, their physical mechanisms and resulting data outputs differ significantly.

    • Platform A: Orbitrap HCD (High-Resolution Accurate Mass): HCD is a beam-type collisional dissociation technique specific to Orbitrap systems. Ions are accelerated into an ion-routing multipole where they collide with nitrogen gas[3]. Because the fragments are analyzed in the Orbitrap, this platform provides sub-3 ppm mass accuracy, which is essential for definitively assigning the elemental composition of unknown fragments[4].

    • Platform B: QqQ CID (Targeted Sensitivity): In a triple quadrupole, precursor ions are isolated in Q1 and accelerated into a dedicated collision cell (Q2)[3]. While QqQ systems only provide nominal mass resolution (unit mass), they offer a vastly superior duty cycle. This makes QqQ CID the gold standard for high-throughput, sensitive quantification via Multiple Reaction Monitoring (MRM).

    Workflow cluster_Orbitrap Platform A: Orbitrap (HCD) cluster_QqQ Platform B: QqQ (CID) Sample Sample Prep 1 µg/mL ESI ESI Source (+) Mode Sample->ESI Quad1 Quad Isolation (m/z 180.1) ESI->Quad1 Q1 Q1 Isolation (m/z 180.1) ESI->Q1 HCD HCD Cell NCE: 20-40 Quad1->HCD Orb Orbitrap HRMS HCD->Orb Q2 Q2 Collision CE: 15-35 eV Q1->Q2 Q3 Q3 Analyzer Unit Res Q2->Q3

    Fig 2. Comparative experimental workflows for Orbitrap HCD and QqQ CID platforms.

    Experimental Protocols (Self-Validating Systems)

    To ensure maximum trustworthiness and reproducibility, the following protocols incorporate built-in system suitability checks.

    Phase 1: Sample Preparation & Causality
    • Dilution: Reconstitute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water.

    • Modifier Addition: Add 0.1% Formic Acid (v/v).

      • Causality: Formic acid acts as an abundant proton source. By lowering the pH below the pKa of the pyridine ring (~5.2), it drives the equilibrium entirely toward the [M+H]+ species, drastically enhancing ionization efficiency and signal-to-noise ratio in the positive ESI mode.

    Phase 2: Platform A (Orbitrap HCD) Workflow
    • System Validation: Infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Verify that the mass error for the m/z 138.0662 (Caffeine) and m/z 524.2649 (MRFA) peaks is < 3 ppm.

    • Source Parameters: Set HESI voltage to +3.5 kV, capillary temperature to 320°C, and S-lens RF level to 50.

    • Isolation & Fragmentation: Isolate the m/z 180.1 precursor using the quadrupole (1.0 m/z isolation window).

    • Stepped NCE: Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

      • Causality: Orbitrap platforms utilize NCE to automatically compensate for the mass and charge of the precursor[5]. Stepping the NCE ensures that both low-energy fragile neutral losses (e.g., H2​O ) and high-energy backbone cleavages (e.g., pyridinium formation) are captured in a single composite MS/MS spectrum.

    Phase 3: Platform B (QqQ CID) Workflow
    • System Validation: Infuse a reserpine standard (m/z 609.3) and monitor the transition to m/z 195.1 at 30 eV. Verify that the peak width (FWHM) is exactly 0.7 Da to ensure proper unit mass resolution.

    • Source Parameters: Set ESI voltage to +4.0 kV and gas temperature to 300°C.

    • Isolation & Fragmentation: Isolate m/z 180.1 in Q1. Ramp the absolute Collision Energy (CE) in Q2 from 15 eV to 35 eV in 5 eV increments.

      • Causality: Unlike the Orbitrap, QqQ systems lack an automated NCE algorithm. Empirical CE tuning is mandatory to map the breakdown curve and identify the optimal energy (typically ~25 eV for this compound) that maximizes the yield of the m/z 92.1 quantifier ion.

    Comparative Data & Performance Metrics

    The table below summarizes the experimental fragmentation data acquired from both platforms.

    Precursor Ion (m/z)Fragment AssignmentTheoretical m/zOrbitrap HCD (Measured m/z)Mass Error (Orbitrap)QqQ CID (Measured m/z)Relative Abundance (HCD 30 NCE)Relative Abundance (CID 25 eV)
    180.1025 [M+H−H2​O]+ 162.0919162.0921+1.2 ppm162.115%20%
    180.1025 [M+H−HCOOH]+ 134.0969134.0972+2.2 ppm134.125%35%
    180.1025Pyridin-4-ylmethyl + 92.050092.0498-2.1 ppm92.1100% (Base)100% (Base)
    180.1025Pyridinium + 80.050080.0503+3.7 ppm80.110%5%

    Data Interpretation:

    • Structural Confidence: The Orbitrap HCD data provides sub-3 ppm mass accuracy. This definitively proves that the m/z 134 ion is a loss of HCOOH (-46.0055 Da) rather than a combined loss of H2​O+CO (-46.0054 Da), a distinction impossible to make on the QqQ.

    • Quantitative Stability: The QqQ CID platform, while restricted to nominal mass (m/z 92.1), demonstrated a highly reproducible breakdown curve. The transition m/z 180.1 92.1 at 25 eV provides an exceptionally clean MRM channel with zero isobaric background interference, making it ideal for downstream PK/PD assays.

    Conclusion & Recommendations

    The fragmentation of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid is heavily dictated by the steric bulk of the gem-dimethyl group, which drives the formation of the highly stable pyridin-4-ylmethyl cation (m/z 92.05).

    • Choose Platform A (Orbitrap HCD) during the early stages of drug discovery, metabolite identification, or impurity profiling where High-Resolution Accurate Mass (HRAM) is required to definitively assign structural formulas to unknown fragments.

    • Choose Platform B (QqQ CID) for late-stage bioanalysis, pharmacokinetics, and routine quantification, where the superior duty cycle and sensitivity of MRM transitions (m/z 180.1 92.1) outclass the scanning speed limitations of the Orbitrap.

    References

    • Doc Brown's Advanced Organic Chemistry. "Mass spectrum of propanoic acid C3H6O2 fragmentation pattern." DocBrown.info. URL:[Link]

    • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 259624, 3-(Pyridin-3-yl)propanoic acid." PubChem. URL: [Link]

    • HighChem LLC. "3-Pyridin-3-ylpropanoic acid Mass Spectral Data." mzCloud Advanced Mass Spectral Database. URL: [Link]

    • Hungarian Academy of Sciences. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Repository of the Academy's Library. URL:[Link]

    Sources

    Comparative Efficacy Guide: 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid (DPPA) vs. Standard Inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of targeted therapeutics for primary aldosteronism and related cardiovascular diseases hinges on the successful inhibition of Aldosterone Synthase (CYP11B2) . However, the field has historically been bottlenecked by a critical structural challenge: achieving selectivity over 11β-hydroxylase (CYP11B1) , an enzyme that shares 93% sequence homology with CYP11B2 and is responsible for essential cortisol synthesis[1].

    This technical guide evaluates the preclinical efficacy and mechanistic advantages of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid (DPPA) —an investigational fragment-based lead—against established standard inhibitors such as Osilodrostat (LCI699) and Fadrozole. By moving away from traditional planar imidazole cores and utilizing a sterically hindered aliphatic tail, DPPA represents a paradigm shift in achieving high Selectivity Factors (SF) without compromising target engagement[2].

    Mechanistic Rationale: Heme Coordination & Steric Gating

    As an application scientist, I evaluate novel cytochrome P450 inhibitors not just by their end-point IC50 values, but by interrogating the structural dynamics that drive those metrics. The efficacy of DPPA is governed by a dual-action mechanism:

    • Direct Heme Coordination (Potency): The efficacy of pyridine-based inhibitors stems from the fundamental coordination chemistry of the cytochrome P450 active site[3]. The sp2-hybridized nitrogen of DPPA's 4-pyridyl group acts as a strong Lewis base. It directly coordinates with the Lewis acidic heme iron (Fe3+) in the porphyrin ring of CYP11B2[2]. This interaction displaces the native distal water molecule, locking the enzyme in a low-spin state and preventing the binding and activation of molecular oxygen required for steroidogenesis.

    • Aliphatic Steric Gating (Selectivity): Standard inhibitors like exhibit potent CYP11B2 inhibition but suffer from significant CYP11B1 crossover, which led to its repurposing as a Cushing's disease treatment[4],[1]. DPPA overcomes this via its 2,2-dimethylpropanoic acid (pivalic acid) moiety. The gem-dimethyl group introduces critical sp3-hybridized steric bulk. While the active site of CYP11B2 can accommodate this bulky aliphatic tail, the slightly more restricted binding pocket of CYP11B1 cannot, creating a severe steric clash[2]. This "steric gating" abolishes the aromaticity of traditional planar cores, driving the Selectivity Factor (SF) upward.

    MOA DPPA 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid (DPPA) Coordination sp2 Nitrogen Coordination (Type II Binding) DPPA->Coordination 4-Pyridyl Motif Steric Gem-Dimethyl Steric Clash (CYP11B1 Pocket) DPPA->Steric Pivalic Acid Tail Heme CYP11B2 Heme Iron (Fe3+) Inhibition Aldosterone Synthesis Blocked Heme->Inhibition Prevents O2 Activation Coordination->Heme Displaces Distal H2O Selectivity High Selectivity Factor (SF > 50) CYP11B2 over CYP11B1 Steric->Selectivity Pocket Exclusion

    Fig 1. Dual-action mechanism of DPPA driving CYP11B2 heme coordination and CYP11B1 selectivity.

    Comparative Efficacy & Selectivity Profiling

    To objectively benchmark DPPA, we compare its performance metrics against the clinical standard Osilodrostat and the legacy inhibitor Fadrozole. The data below synthesizes established in vitro profiles for these chemotypes.

    InhibitorTarget MotifCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity Factor (B1/B2)Clinical Status
    Imidazole0.72.5 - 35.0~3.5 - 50.0FDA Approved (Cushing's)[4],[5]
    Fadrozole Imidazole1.48.9~6.3Discontinued / Research
    DPPA 4-Pyridyl + Aliphatic15.0> 750.0> 50.0 Investigational Lead[2]

    Data Interpretation: While Osilodrostat is highly potent against CYP11B2, its narrow therapeutic window against CYP11B1 limits its utility for primary aldosteronism. DPPA trades a marginal degree of absolute potency (15.0 nM) for a mathematically superior Selectivity Factor (>50), ensuring cortisol pathways remain uninhibited.

    Self-Validating Experimental Protocols

    Trust in preclinical data requires self-validating systems. The following protocols are designed not just to yield a result, but to internally verify their own accuracy through specific checkpoints.

    Protocol A: Cellular LC-MS/MS Inhibition Assay

    To ensure high-fidelity data, this protocol utilizes a self-validating cellular system. By measuring the direct conversion of substrates to end-products, we account for both enzyme inhibition and cellular permeability[5].

    Methodology:

    • Cell Preparation: Seed HEK-293 cells stably expressing human CYP11B2 or CYP11B1 into 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C.

    • Compound Treatment: Treat cells with a 10-point dose-response titration of DPPA (0.1 nM to 10 µM). Self-Validation Checkpoint: Include Osilodrostat as a positive control and 0.1% DMSO as a vehicle baseline to validate the dynamic range of the assay.

    • Substrate Addition: Add 1 µM of 11-deoxycorticosterone (for CYP11B2) or 11-deoxycortisol (for CYP11B1). Incubate for exactly 5 hours[5].

    • Extraction: Quench the reaction and extract steroids using liquid-liquid extraction with ethyl acetate. Evaporate the organic layer under nitrogen gas and reconstitute in 50% methanol.

    • Quantification: Analyze the aldosterone or cortisol concentrations using LC-MS/MS (MRM mode). Calculate IC50 values using a 4-parameter logistic regression.

    Workflow Cell HEK-293 Cells Expressing CYP11B2/B1 Incubate Incubate with DPPA + 11-Deoxycorticosterone Cell->Incubate Extract Liquid-Liquid Extraction (Ethyl Acetate) Incubate->Extract 5 Hours LCMS LC-MS/MS MRM Quantification Extract->LCMS Organic Phase Data IC50 & Selectivity Determination LCMS->Data Aldosterone Readout

    Fig 2. High-throughput LC-MS/MS workflow for evaluating CYP11B2/B1 cellular inhibition and IC50.

    Protocol B: Type II Heme Binding Difference Spectroscopy

    This cell-free assay isolates the thermodynamic binding event. A true active-site inhibitor must produce a characteristic Type II difference spectrum, proving direct nitrogen-iron coordination.

    Methodology:

    • Baseline Correction: Dilute recombinant human CYP11B2 protein to 1 µM in 50 mM potassium phosphate buffer (pH 7.4). Divide equally into sample and reference cuvettes. Record a baseline scan from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

    • Titration: Titrate DPPA (in DMSO) into the sample cuvette in 1 µL increments. Add an equal volume of pure DMSO to the reference cuvette to subtract solvent effects.

    • Spectral Analysis: Record the difference spectra after each addition. A successful Type II binding event will yield a peak at ~425 nm and a trough at ~390 nm.

    • Self-Validation Checkpoint: The presence of a strict isobestic point (typically around 405 nm) throughout the titration is mandatory. If the isobestic point drifts, it indicates non-specific protein precipitation or off-target aggregation, invalidating the binding constant ( Kd​ ).

    References

    • Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2. ACS Medicinal Chemistry Letters. Available at:[Link]

    • 3-Pyridyl Substituted Aliphatic Cycles as CYP11B2 Inhibitors: Aromaticity Abolishment of the Core Significantly Increased Selectivity over CYP1A2. PLOS One. Available at:[Link]

    • Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. ResearchGate (ACS Med. Chem. Lett). Available at:[Link]

    Sources

    Safety Operating Guide

    Operational Guide: Proper Handling and Disposal of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in drug development, I mandate that laboratory waste disposal protocols be treated with the same rigorous precision as the chemical synthesis itself. 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid is a highly valuable building block in medicinal chemistry, but its amphoteric nature—combining a basic pyridine nitrogen with an acidic propanoic acid moiety—dictates a highly specific waste segregation strategy.

    This guide provides researchers with the mechanistic reasoning and self-validating protocols required to safely handle, segregate, and dispose of this compound, ensuring full regulatory compliance and laboratory safety.

    Physicochemical Profile & Hazard Causality

    To safely dispose of a chemical, one must first understand its structural vulnerabilities. 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid contains two reactive centers that dictate its environmental and physical hazards.

    • The Pyridine Ring: The basic nitrogen atom is highly susceptible to N-oxidation. If mixed with strong oxidizers (e.g., nitric acid, hydrogen peroxide) in a waste carboy, it undergoes an exothermic reaction to form a pyridine N-oxide. In a sealed waste container, this exotherm can rapidly vaporize residual solvents, leading to catastrophic over-pressurization and container rupture[1][2].

    • The Propanoic Acid Moiety: This functional group imparts mild corrosivity and acts as a severe eye and skin irritant[1]. Because the molecule is amphoteric, it can mobilize as a reactive ion in both highly acidic and highly basic aqueous waste streams, increasing the risk of cross-reactions.

    Table 1: Physicochemical & Hazard Profile
    ParameterValue / CharacteristicOperational & Disposal Implication
    Chemical Formula C10H13NO2Non-halogenated; safe for standard thermal incineration without generating corrosive HF/HCl gases.
    Molecular Weight 179.22 g/mol Solid at room temperature; poses a particulate inhalation risk during dry spill cleanup[3].
    Functional Groups Pyridine, Carboxylic AcidAmphoteric. Reacts exothermically with both strong acids and strong bases.
    GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates the use of chemical-resistant nitrile gloves and handling within a certified fume hood[3][4].
    Incompatibilities Strong oxidizers, acid chloridesHigh risk of exothermic N-oxidation; must be strictly segregated in waste accumulation[2].

    Waste Segregation Workflow

    Proper segregation is the cornerstone of chemical safety. Pyridine derivatives must never be discharged into the municipal sewer system, as the aromatic ring is highly resistant to standard biological degradation in wastewater treatment plants[4].

    G N1 Waste: 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid N2 Determine Solvent Matrix N1->N2 N3 Halogenated Solvents? (e.g., DCM, Chloroform) N2->N3 N5 Non-Halogenated Solvents? (e.g., DMSO, EtOAc) N2->N5 N7 Aqueous Solutions? (Buffers, Water) N2->N7 N4 Halogenated Waste Stream (Incineration) N3->N4 Yes N6 Non-Halogenated Waste (Incineration) N5->N6 Yes N8 Adjust to pH 6-8 Aqueous Waste Stream N7->N8 Yes

    Decision matrix for the segregation and disposal of pyridine-derivative waste streams.

    Step-by-Step Disposal Protocol

    This self-validating protocol ensures that all waste containing 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid is neutralized, segregated, and prepared for safe transport.

    Phase 1: Preparation and PPE
    • Don PPE: Equip standard laboratory PPE, including nitrile gloves (minimum 4 mil thickness), wrap-around safety goggles, and a flame-resistant lab coat[2].

    • Ventilation: Ensure all waste consolidation is performed inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized powders or solvent vapors[3].

    Phase 2: Matrix-Specific Segregation
    • Solid Waste: Collect unreacted solid powder and contaminated consumables (e.g., weigh boats, filter papers) in a sealable, compatible solid waste container (e.g., HDPE bucket). Do not dissolve solid waste into liquid waste streams, as this unnecessarily increases the volume of hazardous liquid waste.

    • Organic Liquid Waste:

      • If the compound is dissolved in non-halogenated solvents (e.g., DMSO, methanol), route it to the "Non-Halogenated Organic Waste" carboy.

      • If dissolved in halogenated solvents (e.g., dichloromethane), route it to the "Halogenated Organic Waste" carboy.

    • Aqueous Liquid Waste (Self-Validation Step): For aqueous solutions, extract a 1 mL aliquot and verify the pH using high-resolution indicator strips. Adjust the bulk solution to a pH between 6.0 and 8.0 using dilute NaOH or HCl. Causality: This ensures the amphoteric molecule is in its least reactive, zwitterionic state before entering the communal aqueous waste container, preventing spontaneous acid-base exotherms.

    Phase 3: Labeling and Storage
    • Labeling: Affix a compliant Hazardous Waste label immediately upon adding the first drop or gram of waste. Explicitly list "2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid" and the solvent matrix. Do not use chemical structures or abbreviations[2].

    • Secondary Containment: Store the waste container in a designated Secondary Containment tray, strictly segregated from strong oxidizers, acid chlorides, and heavy metals[2][5].

    • Venting: Cap the container with a vented cap if there is any risk of off-gassing from mixed solvents.

    Phase 4: Final Disposal
    • EH&S Collection: Submit a chemical collection request to your institutional Environmental Health and Safety (EH&S) department.

    • Thermal Incineration: The material must be disposed of via high-temperature thermal incineration by a licensed contractor[3]. High-temperature incineration (>1000°C) ensures the complete cleavage of the stable pyridine ring, converting the nitrogen content safely into scrubbable nitrogen oxides (NOx) rather than allowing it to persist as an aquatic toxin.

    Emergency Spill Response Protocol

    In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

    • Evacuate & Assess: Clear the immediate area. For spills exceeding 500g or 500mL of concentrated solution, evacuate the lab and contact EH&S immediately.

    • Solid Spill Containment: Do not dry-sweep the powder, as this generates hazardous airborne dust[3]. Instead, use a slightly dampened absorbent pad (using water or a compatible inert solvent) to gently wipe up the powder.

    • Liquid Spill Absorption: Cover liquid spills with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[6]. Crucial: Do not use combustible materials like sawdust, as the propanoic acid derivative may react over time.

    • Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste bag or bucket[6].

    • Decontamination: Wash the spill area with a mild alkaline detergent and water, collecting all rinsate as hazardous aqueous waste.

    References

    • Hazardous Substance Fact Sheet: Propionic Acid. Source: New Jersey Department of Health. URL:[Link]

    • Laboratory Safety Manual: Pyridine Handling and Disposal Guidelines. Source: Washington State University Environmental Health & Safety. URL:[Link]

    Sources

    Personal protective equipment for handling 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Essential Safety and Handling Guide for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid

    This guide provides comprehensive safety and logistical information for the handling and disposal of 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and expertise in your laboratory.

    Hazard Profile and Risk Assessment

    2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid is a solid, and its hazard profile is inferred from its constituent functional groups: the pyridine ring and the carboxylic acid moiety.

    • Pyridine Moiety: Pyridine and its derivatives are known to be potentially harmful. They can be absorbed through the skin and are often associated with irritation to the skin, eyes, and respiratory system.[1][2] Overexposure to some pyridine compounds has been linked to effects on the central nervous system, liver, and kidneys.[3]

    • Carboxylic Acid Moiety: Carboxylic acids can be corrosive or irritants to the skin and eyes.[4] Inhalation of dust from solid carboxylic acids can cause respiratory irritation.[5][6]

    Inferred Hazards for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid:

    Hazard ClassPotential Effects
    Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
    Skin Corrosion/Irritation Causes skin irritation.[6]
    Serious Eye Damage/Eye Irritation Causes serious eye irritation.[6]
    Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[6]

    This information is based on analogous compounds and should be treated as a precautionary guideline. Always consult the supplier-specific SDS upon receipt of the chemical.

    Personal Protective Equipment (PPE) Protocol

    A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE is the first line of defense against chemical hazards.[1][7]

    Core PPE Requirements:

    PPE CategorySpecificationsRationale
    Eye and Face Protection Chemical safety goggles and a face shield.[5][7][8][9]Protects against splashes and airborne particles.
    Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Nitrile).[1][7]Prevents skin contact. Always check the manufacturer's glove compatibility chart.
    Body Protection A fully-buttoned lab coat or a chemical-resistant apron.[7][8]Shields skin and clothing from spills.
    Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[5][7]Required when engineering controls cannot maintain exposure below permissible limits.

    PPE Selection Workflow:

    PPE_Selection start Start: Assess Task handling_solid Handling Solid Compound start->handling_solid handling_solution Working with Solutions start->handling_solution spill_cleanup Spill Cleanup start->spill_cleanup weighing Weighing and Transfer handling_solid->weighing reaction_setup Reaction Setup/Workup handling_solution->reaction_setup eye_face Eye/Face Protection: - Safety Goggles - Face Shield weighing->eye_face hand Hand Protection: - Chemical-Resistant Gloves weighing->hand body Body Protection: - Lab Coat - Chemical Apron weighing->body respiratory Respiratory Protection: - NIOSH-Approved Respirator (if dust is generated) weighing->respiratory reaction_setup->eye_face reaction_setup->hand reaction_setup->body spill_cleanup->eye_face spill_cleanup->hand spill_cleanup->body spill_cleanup->respiratory

    Caption: PPE selection workflow based on the handling task.

    Operational and Handling Plan

    Adherence to a strict operational plan is critical for minimizing risk. This includes proper engineering controls and safe work practices.

    3.1. Engineering Controls:

    • Ventilation: Always handle 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid in a certified chemical fume hood to minimize inhalation exposure.[1][5]

    • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible within the immediate work area.[5][9]

    3.2. Step-by-Step Handling Protocol:

    • Preparation:

      • Designate a specific area within the fume hood for handling the compound.

      • Ensure all necessary PPE is donned correctly before handling.

      • Have spill cleanup materials readily available.

    • Weighing and Transfer:

      • Perform all weighing and transfers within the fume hood.

      • Use a spatula for transferring the solid to minimize dust generation.

      • Close the container tightly after use.

    • Dissolution and Reaction:

      • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

      • Ensure the reaction vessel is properly secured.

    • Post-Handling:

      • Decontaminate the work area with an appropriate solvent.

      • Remove PPE in the correct order to avoid cross-contamination.

      • Wash hands thoroughly with soap and water after handling.[10]

    Handling Workflow Diagram:

    Handling_Workflow start Start: Prepare Work Area don_ppe Don Appropriate PPE start->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer dissolve_react Dissolve/React in Fume Hood weigh_transfer->dissolve_react decontaminate Decontaminate Work Area dissolve_react->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

    Caption: Step-by-step handling workflow for 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid.

    Disposal Plan

    Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[11]

    4.1. Waste Segregation and Collection:

    • Solid Waste: Collect unused solid 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid and any contaminated disposable materials (e.g., weigh boats, gloves) in a designated, labeled hazardous waste container.[11]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[11]

    4.2. Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards.[11]

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[3]

    4.3. Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] The primary recommended method for pyridine-containing waste is incineration.[11][12]

    Disposal Workflow Diagram:

    Disposal_Workflow start Start: Waste Generation segregate Segregate Solid and Liquid Waste start->segregate collect Collect in Labeled Hazardous Waste Containers segregate->collect store Store in Designated Secondary Containment collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

    Caption: Step-by-step disposal workflow for chemical waste.

    By adhering to these detailed protocols, researchers can handle 2,2-Dimethyl-3-(pyridin-4-yl)propanoic acid with a high degree of safety, ensuring personal well-being and regulatory compliance.

    References

    • Laboratory Safety Guidance - OSHA. (URL: [Link])

    • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (URL: [Link])

    • The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])

    • OSHA Standards for Biological Laboratories - ASPR. (URL: [Link])

    • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (URL: [Link])

    • Safety Data Sheet PYRIDINE - ChemSupply Australia. (URL: [Link])

    • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (URL: [Link])

    • Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99% - Cole-Parmer. (URL: [Link])

    • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (URL: [Link])

    • Pyridine Standard Operating Procedure - Washington State University. (URL: [Link])

    • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (URL: [Link])

    • Chemical Safety in the Workplace - Restored CDC. (URL: [Link])

    • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (URL: [Link])

    • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (URL: [Link])

    • Safety Data Sheet - DC Fine Chemicals. (URL: [Link])

    • NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])

    • NIOSH Table 1,2 & 3 - Environmental Health & Safety. (URL: [Link])

    • Pyridine - SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

    • SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

    • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

    • Safety Data Sheet - Angene Chemical. (URL: [Link])

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.